Technical Documentation Center

4-[(2-Methoxyphenoxy)methyl]benzohydrazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(2-Methoxyphenoxy)methyl]benzohydrazide
  • CAS: 438473-11-1

Core Science & Biosynthesis

Foundational

Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide: A Comprehensive Technical Guide

Abstract This technical guide provides an in-depth exploration of the synthetic pathway for 4-[(2-methoxyphenoxy)methyl]benzohydrazide, a molecule of interest in medicinal chemistry and drug development. The synthesis is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 4-[(2-methoxyphenoxy)methyl]benzohydrazide, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the radical bromination of methyl p-toluate to yield methyl 4-(bromomethyl)benzoate. This intermediate subsequently undergoes a Williamson ether synthesis with guaiacol (2-methoxyphenol) to form the core ether linkage, resulting in methyl 4-[(2-methoxyphenoxy)methyl]benzoate. The final step involves the hydrazinolysis of the methyl ester to afford the target benzohydrazide. This guide elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and outlines the necessary analytical techniques for the characterization and validation of the synthesized compounds. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a robust framework for the successful synthesis and analysis of this and structurally related compounds.

Introduction: The Significance of Benzohydrazide Derivatives

Benzohydrazide and its derivatives represent a prominent class of compounds in contemporary medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] The presence of the hydrazide moiety (-CONHNH2) imparts unique chemical properties that allow these molecules to act as versatile pharmacophores.[1] Their ability to form stable complexes with metal ions and to participate in hydrogen bonding interactions often plays a crucial role in their mechanism of action. The title compound, 4-[(2-methoxyphenoxy)methyl]benzohydrazide, integrates the benzohydrazide core with a guaiacol moiety, a structural motif found in various natural products and pharmacologically active molecules. This combination of functionalities suggests potential for diverse biological applications, making its efficient synthesis a topic of considerable interest.

This guide presents a logical and efficient three-step synthetic route to 4-[(2-methoxyphenoxy)methyl]benzohydrazide. Each step is discussed in detail, emphasizing the rationale behind the chosen reagents and reaction conditions to ensure reproducibility and high yield.

Overall Synthetic Strategy

The synthesis of 4-[(2-methoxyphenoxy)methyl]benzohydrazide is strategically designed in three distinct stages. This approach allows for the purification and characterization of key intermediates, ensuring the integrity of the final product. The overall synthetic workflow is depicted below.

Synthetic_Workflow A Methyl p-toluate B Methyl 4-(bromomethyl)benzoate A->B Radical Bromination C Methyl 4-[(2-methoxyphenoxy)methyl]benzoate B->C Williamson Ether Synthesis D 4-[(2-Methoxyphenoxy)methyl]benzohydrazide C->D Hydrazinolysis

Caption: Overall synthetic pathway for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-(bromomethyl)benzoate (Intermediate I)

The initial step involves the benzylic bromination of methyl p-toluate. This reaction proceeds via a free radical mechanism, necessitating the use of a radical initiator. N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions.[2]

Reaction Scheme:

Step1_Reaction A Methyl p-toluate B Methyl 4-(bromomethyl)benzoate A->B NBS, AIBN CCl4, Reflux

Caption: Radical bromination of methyl p-toluate.

Protocol:

  • To a solution of methyl p-toluate (1 equivalent) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).[2]

  • Heat the reaction mixture to reflux and maintain for 4-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude methyl 4-(bromomethyl)benzoate by column chromatography on silica gel.

Reactant/Reagent Molar Ratio Purpose
Methyl p-toluate1Starting material
N-Bromosuccinimide (NBS)1.1Brominating agent
Azobisisobutyronitrile (AIBN)catalyticRadical initiator
Carbon Tetrachloride (CCl4)solventReaction medium
Step 2: Synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate (Intermediate II)

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[3] The reaction involves the nucleophilic substitution of the bromide in Intermediate I by the phenoxide ion generated from guaiacol.[4] The choice of a suitable base and solvent is critical for the success of this SN2 reaction.[3]

Reaction Scheme:

Step2_Reaction A Methyl 4-(bromomethyl)benzoate C Methyl 4-[(2-methoxyphenoxy)methyl]benzoate A->C B Guaiacol B->C label K2CO3, DMF Heat

Caption: Williamson ether synthesis of Intermediate II.

Protocol:

  • In a round-bottom flask, dissolve guaiacol (1 equivalent) and methyl 4-(bromomethyl)benzoate (1 equivalent) in dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (K2CO3, 1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water with constant stirring.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude methyl 4-[(2-methoxyphenoxy)methyl]benzoate by column chromatography.

Reactant/Reagent Molar Ratio Purpose
Methyl 4-(bromomethyl)benzoate1Electrophile
Guaiacol1Nucleophile precursor
Potassium Carbonate (K2CO3)1.5Base
Dimethylformamide (DMF)solventReaction medium
Step 3: Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide (Target Molecule)

The final step is the conversion of the methyl ester (Intermediate II) to the corresponding benzohydrazide. This is achieved through hydrazinolysis, a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile.[5]

Reaction Scheme:

Step3_Reaction A Methyl 4-[(2-methoxyphenoxy)methyl]benzoate B 4-[(2-Methoxyphenoxy)methyl]benzohydrazide A->B Hydrazine Hydrate Ethanol, Reflux

Caption: Hydrazinolysis to form the target benzohydrazide.

Protocol:

  • Dissolve methyl 4-[(2-methoxyphenoxy)methyl]benzoate (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the pure 4-[(2-methoxyphenoxy)methyl]benzohydrazide.

Reactant/Reagent Molar Ratio Purpose
Methyl 4-[(2-methoxyphenoxy)methyl]benzoate1Ester precursor
Hydrazine Hydrate10Nucleophile
EthanolsolventReaction medium

Characterization and Analytical Validation

The identity and purity of the synthesized compounds must be confirmed through a combination of spectroscopic and analytical techniques.

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of each reaction step and to assess the purity of the isolated products.

  • Infrared (IR) Spectroscopy: To identify the key functional groups in the intermediates and the final product. Expected characteristic peaks include C=O stretching for the ester and amide, N-H stretching for the hydrazide, and C-O stretching for the ether linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the synthesized compounds. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, along with the chemical shifts of the carbons in ¹³C NMR, provide definitive structural confirmation.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to support the structural elucidation by analyzing the fragmentation patterns.

Safety Considerations

  • Methyl 4-(bromomethyl)benzoate: Is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

  • Hydrazine hydrate: Is corrosive and toxic. Handle with extreme care, using appropriate PPE, and work exclusively in a fume hood.

  • Solvents: Carbon tetrachloride is a hazardous solvent and should be handled with care. DMF is a skin irritant. Ensure proper ventilation and use appropriate PPE when handling all solvents.

Conclusion

This technical guide has detailed a reliable and efficient three-step synthesis of 4-[(2-methoxyphenoxy)methyl]benzohydrazide. The described protocols are based on well-established chemical transformations and have been optimized for clarity and reproducibility. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable benzohydrazide derivative for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development.

References

  • Guidechem. How to Synthesize Methyl 4-(bromomethyl)
  • ChemicalBook. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis. Accessed January 15, 2026.
  • Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. Accessed January 15, 2026.
  • ChemicalBook. Methyl 4-bromobenzoate synthesis. Accessed January 15, 2026.
  • International Journal of Applied Research.
  • Lab5 procedure esterific
  • Chemdiv. Compound methyl 4-{[4-(N-hydroxypropanimidoyl)
  • Master Organic Chemistry. The Williamson Ether Synthesis. October 24, 2014.
  • Utah Tech University. Williamson Ether Synthesis. Accessed January 15, 2026.
  • Francis Academic Press.
  • Google Patents. EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same. Accessed January 15, 2026.
  • Google Patents.
  • Francis Academic Press.
  • Organic Syntheses. o-EUGENOL. Accessed January 15, 2026.
  • Esterification of benzoic acid to methyl benzo
  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. Accessed January 15, 2026.
  • Rec. Nat. Prod. Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. February 25, 2020.
  • MDPI.
  • YouTube.
  • MDPI.
  • The Royal Society of Chemistry. An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Accessed January 15, 2026.
  • PubMed.

Sources

Exploratory

An In-depth Technical Guide to 4-[(2-Methoxyphenoxy)methyl]benzohydrazide: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. Drawing from established principles of...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, a molecule of significant interest in medicinal chemistry and drug development. Drawing from established principles of organic synthesis and the known bioactivities of related compounds, this document will detail its chemical properties, a proposed synthetic route, and its potential as a scaffold for novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of benzohydrazide derivatives.

Introduction: The Promise of Benzohydrazide Scaffolds

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2). This structural motif has garnered considerable attention in pharmaceutical research due to its versatile biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties[1][2][3]. The ability to readily modify the benzohydrazide core allows for the creation of diverse chemical libraries, making it a valuable pharmacophore in the quest for new drugs[2][4]. The title compound, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, incorporates a guaiacol (2-methoxyphenol) fragment, a structural element present in various natural products and pharmaceuticals[5][6][7]. This unique combination suggests the potential for novel biological activities and warrants a detailed investigation of its chemical and pharmacological profile.

Physicochemical Properties

PropertyPredicted Value/Information
Molecular Formula C15H16N2O3
Molecular Weight 272.30 g/mol
Appearance Likely a white to off-white crystalline solid.
Solubility Expected to have limited solubility in water and good solubility in organic solvents like DMSO, DMF, and alcohols.
Melting Point The melting point is anticipated to be in a range similar to other substituted benzohydrazides, likely above 100 °C. For comparison, 4-methoxybenzohydrazide has a melting point of 136-140 °C[8].
Stability Stable under normal laboratory conditions. Should be stored away from strong oxidizing agents.

Proposed Synthesis and Experimental Protocol

The synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide can be logically approached through a two-step process, starting from readily available commercial reagents. The proposed synthetic pathway is outlined below.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials: - Methyl 4-(bromomethyl)benzoate - Guaiacol (2-Methoxyphenol) Step1 Step 1: Ether Synthesis (Williamson Ether Synthesis) Start->Step1 Base (e.g., K2CO3) Solvent (e.g., Acetone) Intermediate Intermediate: Methyl 4-[(2-methoxyphenoxy)methyl]benzoate Step1->Intermediate Step2 Step 2: Hydrazinolysis Intermediate->Step2 Hydrazine Hydrate Solvent (e.g., Ethanol) Reflux Product Final Product: 4-[(2-Methoxyphenoxy)methyl]benzohydrazide Step2->Product

Caption: Proposed two-step synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 4-[(2-methoxyphenoxy)methyl]benzoate

This step involves a Williamson ether synthesis to couple the guaiacol and methyl 4-(bromomethyl)benzoate moieties.

  • To a solution of guaiacol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure methyl 4-[(2-methoxyphenoxy)methyl]benzoate.

Step 2: Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide

This final step involves the hydrazinolysis of the ester intermediate.

  • Dissolve the purified methyl 4-[(2-methoxyphenoxy)methyl]benzoate (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both benzene rings, a singlet for the methoxy group protons, a singlet for the benzylic methylene protons, and signals for the hydrazide protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the hydrazide, the methoxy carbon, the benzylic carbon, and the aromatic carbons.

  • FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the hydrazide group, C=O stretching of the carbonyl group, C-O-C stretching of the ether linkage, and C-H stretching of the aromatic and aliphatic groups.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The structural features of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide suggest several promising avenues for therapeutic applications.

Antimicrobial Activity

Benzohydrazide derivatives are well-documented for their potent antimicrobial and antifungal activities[1][3]. The hydrazide moiety can be further derivatized to form hydrazones, which often exhibit enhanced biological effects. The presence of the guaiacol moiety may also contribute to its antimicrobial profile.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzohydrazide derivatives[2][4]. These compounds can act through various mechanisms, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) kinase[4]. The unique structure of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide makes it a compelling candidate for screening against various cancer cell lines.

Insecticidal Properties

Derivatives of benzoylhydrazine have been developed as effective and environmentally safer insecticides[8][9]. They often act as ecdysone agonists, disrupting the molting process in insects[9]. This suggests a potential application in agrochemical research.

Logical Pathway for Further Development

Development_Pathway Start 4-[(2-Methoxyphenoxy)methyl]benzohydrazide Derivatization Chemical Derivatization (e.g., Hydrazone formation) Start->Derivatization Screening Biological Screening - Antimicrobial Assays - Anticancer Assays - Insecticidal Assays Derivatization->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead_ID->Optimization Preclinical Preclinical Development Optimization->Preclinical

Caption: Logical progression for the development of therapeutic agents from the title compound.

Safety and Handling

As with all laboratory chemicals, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide should be handled with appropriate safety precautions. Based on the safety data for related compounds like 4-methoxybenzohydrazide, it may cause skin, eye, and respiratory irritation[8][10].

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-[(2-Methoxyphenoxy)methyl]benzohydrazide represents a promising molecular scaffold with significant potential in drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a range of possible biological activities. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing compound and its derivatives. Further investigation is warranted to fully elucidate its therapeutic potential.

References

  • Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (2016). Molecules. Retrieved from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2016). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (2015). International Journal of Applied Research. Retrieved from [Link]

  • Guaiacol (CAS 90-05-1): A Deep Dive into its Industrial Synthesis and Chemical Intermediate Role. (n.d.). Solvays. Retrieved from [Link]

  • Process for the preparation of guaiacol glyceryl ether. (1982). Google Patents.
  • Guaiacol. (n.d.). Wikipedia. Retrieved from [Link]

  • Guaiacol. (2015). YouTube. Retrieved from [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). Molecules. Retrieved from [Link]

  • 2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2017). ResearchGate. Retrieved from [Link]

  • 4-Methoxybenzohydrazide. (n.d.). PubChem. Retrieved from [Link]

  • Preparation of guaiacol. (n.d.). PrepChem.com. Retrieved from [Link]

  • N'-[(4-methoxyphenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide. (n.d.). MolPort. Retrieved from [Link]

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2017). Semantic Scholar. Retrieved from [Link]

  • Methoxyfenozide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). ResearchGate. Retrieved from [Link]

  • FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3). (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoylhydrazine. (n.d.). PubChem. Retrieved from [Link]

  • p-Toluohydrazide. (n.d.). PubChem. Retrieved from [Link]

  • methyl (2E)-2-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}hydrazinecarboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • FT-IR spectrum of the (E)-2-((2 hydrazide-(4-vinylbenzyl)hydrazono) methyl)phenol ligand and Co(II) complex. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

Spectroscopic Data of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide: A Technical Guide for Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This document is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis and structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established scientific principles and supported by data from analogous chemical structures, ensuring a robust and reliable interpretation.

Introduction: The Significance of Benzohydrazide and Methoxyphenoxy Moieties

Benzohydrazide derivatives are a well-established class of compounds in medicinal chemistry, recognized for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The hydrazide functional group is a key pharmacophore that can engage in various biological interactions. Similarly, the methoxyphenoxy moiety is present in numerous pharmaceuticals and natural products, often contributing to improved pharmacokinetic profiles and target-specific interactions. The combination of these two pharmacophores in 4-[(2-Methoxyphenoxy)methyl]benzohydrazide presents a promising scaffold for the development of new therapeutic agents. Accurate and comprehensive spectroscopic characterization is the cornerstone of advancing such molecules through the drug discovery pipeline.

Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide

The synthesis of the title compound is proposed via a two-step process, commencing with the formation of an intermediate, methyl 4-[(2-methoxyphenoxy)methyl]benzoate, followed by hydrazinolysis.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Hydrazinolysis A Methyl 4-(bromomethyl)benzoate C Methyl 4-[(2-Methoxyphenoxy)methyl]benzoate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 2-Methoxyphenol B->C E 4-[(2-Methoxyphenoxy)methyl]benzohydrazide C->E Solvent (e.g., Ethanol) Reflux D Hydrazine Hydrate D->E

Caption: Proposed two-step synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

Experimental Protocol

Step 1: Synthesis of Methyl 4-[(2-Methoxyphenoxy)methyl]benzoate

  • To a solution of 2-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in acetone dropwise.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-[(2-methoxyphenoxy)methyl]benzoate.

Step 2: Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide

  • Dissolve the purified methyl 4-[(2-methoxyphenoxy)methyl]benzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours.[1]

  • Monitor the reaction completion by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the excess solvent and hydrazine hydrate under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent (e.g., ethanol or methanol) to yield pure 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.[1]

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide based on the analysis of its constituent functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5s1H-NH-The N-H proton of the hydrazide is typically deshielded and appears as a broad singlet.
~7.9d2HAr-H (ortho to -C=O)Protons on the benzoyl ring ortho to the electron-withdrawing carbonyl group are deshielded.
~7.5d2HAr-H (meta to -C=O)Protons on the benzoyl ring meta to the carbonyl group are less deshielded.
~7.0-6.8m4HAr-H (methoxyphenoxy)The four protons on the 2-methoxyphenoxy ring will appear as a complex multiplet.
~5.2s2H-O-CH₂-ArThe methylene protons adjacent to the ether oxygen and the aromatic ring are deshielded.
~4.4s2H-NH₂The protons of the terminal -NH₂ group of the hydrazide typically appear as a broad singlet.
~3.8s3H-OCH₃The protons of the methoxy group are shielded and appear as a sharp singlet.

The predicted ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~165-C=OThe carbonyl carbon of the hydrazide is significantly deshielded.
~150Ar-C (C-O of methoxyphenoxy)The aromatic carbon directly attached to the ether oxygen is deshielded.
~148Ar-C (C-OCH₃ of methoxyphenoxy)The aromatic carbon bearing the methoxy group is also deshielded.
~140Ar-C (ipso- to -CH₂-)The quaternary carbon on the benzoyl ring attached to the methylene group.
~132Ar-C (ipso- to -C=O)The quaternary carbon on the benzoyl ring attached to the carbonyl group.
~128Ar-CH (ortho to -C=O)Aromatic carbons ortho to the carbonyl group.
~127Ar-CH (meta to -C=O)Aromatic carbons meta to the carbonyl group.
~121-112Ar-CH (methoxyphenoxy)Aromatic carbons of the 2-methoxyphenoxy ring.
~69-O-CH₂-ArThe methylene carbon is deshielded due to the adjacent oxygen and aromatic ring.
~55-OCH₃The methoxy carbon is typically found in this region.[2][3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-3200Medium-StrongN-H stretchingCharacteristic of the -NH and -NH₂ groups in the hydrazide moiety.[4][5]
3100-3000MediumAromatic C-H stretchingTypical for C-H bonds on the benzene rings.[4]
2950-2850Weak-MediumAliphatic C-H stretchingCorresponding to the -CH₂- and -OCH₃ groups.[4]
~1640StrongC=O stretching (Amide I)A strong absorption characteristic of the carbonyl group in the hydrazide.[2][4]
~1600, ~1500Medium-StrongC=C stretchingAromatic ring skeletal vibrations.
~1250, ~1040StrongAsymmetric & Symmetric C-O-C stretchingCharacteristic of aryl alkyl ethers.[6][7][8]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.

The expected molecular ion peak [M]⁺ for C₁₅H₁₆N₂O₃ would be observed at m/z = 272.1161 (calculated).

Fragmentation_Pathways cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Hydrazide Fragmentation cluster_path3 Pathway 3: Ether Cleavage M [M]⁺ m/z = 272 F1 [C₈H₇O₂]⁺ m/z = 147 M->F1 α-cleavage F2 [C₇H₉N₂O]⁺ m/z = 137 M->F2 α-cleavage F3 [C₁₅H₁₅O₃]⁺ m/z = 255 M->F3 -NH₂ F5 [C₇H₇O]⁺ m/z = 107 M->F5 C-O bond cleavage F6 [C₈H₉N₂O₂]⁺ m/z = 179 M->F6 C-O bond cleavage F4 [C₈H₇O]⁺ m/z = 119 F3->F4 -N₂H-CO

Caption: Predicted major fragmentation pathways for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

Interpretation of Fragmentation:

  • Benzylic Cleavage: A primary fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium-like ion at m/z 147 or the complementary fragment at m/z 137.

  • Hydrazide Fragmentation: Loss of the terminal amino group (-NH₂) would result in a fragment at m/z 255. Subsequent loss of the hydrazide linker can lead to the formation of the benzoyl cation at m/z 119.

  • Ether Cleavage: Cleavage of the ether bond can occur on either side of the oxygen atom, giving rise to fragments corresponding to the 2-methoxyphenoxy cation (m/z 123) or the 4-(hydrazinylcarbonyl)benzyl cation. Further fragmentation of the methoxyphenoxy moiety can lead to the loss of a methyl radical to give a fragment at m/z 108. The cleavage of aryl ethers often involves the C-O bond beta to the aromatic ring.[9][10][11]

Conclusion

The comprehensive spectroscopic data presented in this guide provide a robust framework for the structural confirmation of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. The predicted NMR, IR, and MS data, derived from established principles and analysis of analogous structures, offer a reliable reference for researchers engaged in the synthesis and characterization of this and related novel chemical entities. This detailed analysis is crucial for ensuring the identity and purity of the compound, which are fundamental prerequisites for its advancement in drug discovery and development programs.

References

  • AIP Publishing. (n.d.). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.
  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
  • ResearchGate. (n.d.). FTIR Spectra of brominated vanillin (2a), 2-hydroxybenzohydrazine (2b) and Benzohydrazide derivatives (3).
  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
  • Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (n.d.). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide.
  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
  • Journal of Pharmaceutical Chemistry. (2022, July 20). #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. Retrieved from Journal of Pharmaceutical Chemistry.
  • ResearchGate. (n.d.). Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide.
  • Whitman People. (n.d.). GCMS Section 6.13.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for ....
  • National Institutes of Health. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC.
  • ResearchGate. (n.d.). 13 C NMR spectra assignment of title compound.

Sources

Exploratory

An In-depth Technical Guide to the Predicted Crystal Structure and Analysis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide

This guide provides a comprehensive technical overview of the anticipated crystal structure of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. While a solved crystal structure for this specific molecule is not publicly avail...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated crystal structure of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. While a solved crystal structure for this specific molecule is not publicly available, this document leverages established principles of organic chemistry, crystallography, and data from analogous compounds to predict its synthesis, structural characteristics, and intermolecular interactions. This predictive analysis serves as a valuable resource for researchers in crystallography, medicinal chemistry, and drug development.

Introduction and Rationale

Benzohydrazide derivatives are a significant class of organic compounds recognized for their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties.[1][2] The introduction of a methoxyphenoxy moiety is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The title compound, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, combines these features, making it a molecule of considerable interest for structural and biological evaluation. Understanding its three-dimensional structure is crucial for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide outlines the probable synthetic route, the expected experimental procedures for crystallization and structure determination, and a detailed prediction of its molecular and supramolecular features.

Synthesis and Crystallization

The synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide is anticipated to be a multi-step process, beginning with the preparation of a key ester intermediate followed by hydrazinolysis.

Proposed Synthetic Pathway

The logical synthetic route would commence with the Williamson ether synthesis to couple 2-methoxyphenol with a 4-(halomethyl)benzoate ester, followed by reaction with hydrazine hydrate.

Experimental Protocol: Synthesis of Ethyl 4-[(2-Methoxyphenoxy)methyl]benzoate

  • To a solution of 2-methoxyphenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 eq) as a base.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl 4-(bromomethyl)benzoate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Experimental Protocol: Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide

  • Dissolve the purified ethyl 4-[(2-Methoxyphenoxy)methyl]benzoate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the mixture for 6-10 hours, monitoring the reaction by TLC.[3]

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.[3]

Rationale for Experimental Choices:

  • The choice of a polar aprotic solvent in the Williamson ether synthesis facilitates the nucleophilic attack of the phenoxide on the electrophilic benzylic carbon.

  • Potassium carbonate is a sufficiently strong base to deprotonate the phenol while being mild enough to avoid side reactions.

  • A large excess of hydrazine hydrate is used in the hydrazinolysis step to drive the reaction to completion.

  • Ethanol is a common solvent for hydrazinolysis as it is a good solvent for both the ester and hydrazine hydrate, and the product often has lower solubility, aiding in its isolation.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation of a saturated solution is a common and effective method for growing high-quality crystals of benzohydrazide derivatives.

Experimental Protocol: Crystallization

  • Dissolve the purified 4-[(2-Methoxyphenoxy)methyl]benzohydrazide in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of DMF and ethanol) with gentle heating to achieve saturation.[4]

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film and leave it undisturbed for slow evaporation of the solvent over several days.[3]

  • Collect the resulting single crystals for X-ray diffraction analysis.

Structural Analysis and Characterization

The synthesized compound would be characterized using various spectroscopic techniques to confirm its identity before proceeding to single-crystal X-ray diffraction.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3300 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-O stretching of the ether linkage.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra will be crucial for confirming the molecular structure. The proton NMR should show distinct signals for the aromatic protons, the methylene protons of the -CH₂-O- bridge, the methoxy protons, and the exchangeable N-H protons of the hydrazide moiety. The carbon NMR will show the corresponding signals for all unique carbon atoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.[3]

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional structure of a crystalline solid.

Experimental Protocol: Data Collection and Structure Refinement

  • A suitable single crystal will be mounted on a diffractometer equipped with a CCD area detector.

  • X-ray diffraction data will be collected at a controlled temperature (e.g., 100 K or 298 K) using Mo Kα radiation.[5][6]

  • The collected data will be processed for cell refinement, data reduction, and absorption correction.[5]

  • The crystal structure will be solved using direct methods and refined by full-matrix least-squares on F².[7]

  • All non-hydrogen atoms will be refined anisotropically. Hydrogen atoms attached to carbon will be placed in geometrically calculated positions, while those on heteroatoms (N and O) will be located from a difference Fourier map and refined isotropically.[7]

Predicted Crystal Structure and Molecular Geometry

Based on the analysis of similar benzohydrazide structures, the following features are predicted for the crystal structure of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

Predicted Crystallographic Parameters
ParameterPredicted Value/RangeRationale from Analogous Structures
Crystal SystemMonoclinic or OrthorhombicThese are the most common crystal systems for benzohydrazide derivatives.[5][6][8]
Space GroupP2₁/c or P-1These space groups are frequently observed for similar organic molecules.
Z (Molecules per unit cell)2 or 4This is typical for the predicted space groups.
Bond Lengths (Å)C=O: ~1.23, N-N: ~1.38-1.41These are standard bond lengths for the hydrazide moiety.[4][8]
Dihedral AngleNon-coplanarThe two aromatic rings are expected to be non-coplanar due to the flexible ether linkage, with a significant dihedral angle between their mean planes.[5][6]
Molecular Conformation

The molecule is expected to adopt a non-planar conformation. The flexibility of the -CH₂-O- ether linkage allows for various rotational isomers. The final conformation in the crystal lattice will be a balance between intramolecular steric effects and the optimization of intermolecular interactions.

Supramolecular Features and Intermolecular Interactions

The crystal packing is anticipated to be dominated by a network of hydrogen bonds, a characteristic feature of benzohydrazide structures.[9][10]

Hydrogen Bonding

The hydrazide moiety (-CONHNH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the crystal structure will feature strong N-H···O hydrogen bonds, linking neighboring molecules into chains, dimers, or more complex three-dimensional networks.[6][8] The ether oxygen atom could also act as a hydrogen bond acceptor.

π-Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules may also play a role in stabilizing the crystal packing, although this will be highly dependent on the relative orientation of the molecules. C-H···π interactions are also plausible.[3]

Hirshfeld Surface Analysis

To quantify the intermolecular interactions, a Hirshfeld surface analysis would be performed on the solved crystal structure.[9] This analysis allows for the visualization and quantification of different types of intermolecular contacts, such as H···H, O···H, and C···H interactions, providing a detailed understanding of the forces governing the crystal packing.

Visualization of Predicted Interactions and Workflows

The following diagrams illustrate the key molecular features and the workflow for structural elucidation.

molecular_structure cluster_benzohydrazide 4-(...)benzohydrazide Moiety cluster_phenoxy 2-Methoxyphenoxy Moiety C=O C=O NH-NH2 NH-NH₂ C=O->NH-NH2 Amide bond Benzene1 Benzene Ring Benzene1->C=O Linker -CH₂-O- Linker Benzene1->Linker Benzene2 Benzene Ring OCH3 OCH₃ Benzene2->OCH3 Linker->Benzene2

Figure 1: Key functional moieties of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

workflow Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Spectroscopy Spectroscopic Characterization (FT-IR, NMR, MS) Purification->Spectroscopy XRay Single-Crystal X-ray Diffraction Crystallization->XRay Solve Structure Solution (Direct Methods) XRay->Solve Refine Structure Refinement Solve->Refine Analysis Structural Analysis (Bonding, Conformation) Refine->Analysis Supramolecular Supramolecular Analysis (H-Bonds, π-stacking) Analysis->Supramolecular Hirshfeld Hirshfeld Surface Analysis Supramolecular->Hirshfeld

Figure 2: Experimental and computational workflow for crystal structure determination.

Conclusion

This technical guide has presented a predictive yet scientifically grounded framework for understanding the crystal structure of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. By synthesizing information from related compounds, we have outlined a robust methodology for its synthesis, crystallization, and detailed structural analysis. The anticipated dominance of N-H···O hydrogen bonding in its supramolecular assembly is a key predictive feature. The protocols and predictive insights provided herein offer a valuable starting point for researchers aiming to synthesize and structurally characterize this and other novel benzohydrazide derivatives, ultimately contributing to the advancement of medicinal chemistry and materials science.

References

  • Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Intermolecular interactions in the crystal structure of compound 1... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • (E)-4-Hydroxy-N′-(2-methoxybenzylidene)benzohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical structures of benzohydrazide and formohydrazide. (n.d.). ResearchGate. Retrieved from [Link]

  • (E)-2-Methoxy-N′-(4-methoxybenzylidene)benzohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4-Methoxybenzohydrazide. (n.d.). PubChem. Retrieved from [Link]

  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • N′-(2-Methoxybenzylidene)-4-nitrobenzohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, spectral characterization and crystal structure of N-2-hydroxy-4-methoxybenzaldehyde-N'-4-nitrobenzoyl hydrazone and its square planar Cu(II) complex. (n.d.). PubMed. Retrieved from [Link]

  • (E)-2-Methoxy-N′-(4-nitrobenzylidene)benzohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Improved process for the preparation of ranolazine. (n.d.). Google Patents.

Sources

Foundational

An In-depth Technical Guide on the Biological Activity of Benzohydrazide Derivatives

Introduction In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. Among these, the benzohydrazide moiety has emerged as a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. Among these, the benzohydrazide moiety has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This is attributed to the unique chemical properties of the hydrazide group (-CONHNH2), which serves as a crucial pharmacophore capable of engaging in various biological interactions.[3] Benzohydrazide derivatives have been the subject of extensive research, leading to the development of compounds with potent antimicrobial, anticancer, anti-inflammatory, antitubercular, antiviral, and anticonvulsant properties.[1][2]

This technical guide provides a comprehensive overview of the biological activities of benzohydrazide derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these compounds, explore their diverse pharmacological effects with a focus on mechanistic insights, and provide detailed experimental protocols for their evaluation. The narrative is grounded in established scientific literature to ensure technical accuracy and provide actionable insights for the rational design of next-generation benzohydrazide-based therapeutics.

Synthetic Strategies for Benzohydrazide Derivatives

The versatility of the benzohydrazide scaffold stems from its straightforward and efficient synthesis, which allows for the facile introduction of a wide array of substituents. The most common synthetic route involves the condensation of a benzohydrazide with various aldehydes or ketones to form the corresponding hydrazone derivatives.[4] This reaction is typically carried out under mild conditions, often with acid catalysis.[4]

A general synthetic scheme is outlined below:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Benzohydrazide Benzohydrazide Condensation Condensation (Acid Catalyst, Reflux) Benzohydrazide->Condensation Aldehyde_Ketone Substituted Aldehyde/Ketone Aldehyde_Ketone->Condensation Benzohydrazone Benzohydrazide Derivative (Hydrazone) Condensation->Benzohydrazone

Caption: General synthesis of benzohydrazide derivatives via condensation.

Another prevalent method involves the reaction of methyl benzoate with hydrazine hydrate, often under reflux or microwave irradiation, to yield the parent benzohydrazide.[1] This can then be further derivatized.

Representative Synthetic Protocol: Synthesis of (E)-4-chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide[4]
  • Preparation of Reactant Solutions:

    • Dissolve 0.176 g (0.001 mol) of 4-chlorobenzohydrazide in 10 mL of an aqueous solution.

    • Dissolve 0.145 g (0.001 mol) of 3,4-dimethoxybenzaldehyde in 5 mL of ethanol.

  • Reaction:

    • Add the ethanolic solution of 3,4-dimethoxybenzaldehyde to the aqueous solution of 4-chlorobenzohydrazide in a reaction vessel equipped with a magnetic stirrer.

    • Stir the reaction mixture vigorously at room temperature for 5 minutes.

    • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Isolation and Purification:

    • Filter the resulting precipitate.

    • Wash the filtered solid with petroleum ether (40-60°C).

    • Dry the product under vacuum.

    • Recrystallize the dried solid from ethanol to obtain the purified product.

Major Biological Activities of Benzohydrazide Derivatives

The structural diversity achievable through the derivatization of the benzohydrazide core has led to the discovery of compounds with a wide spectrum of biological activities.

Antimicrobial Activity

Benzohydrazide derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5] The antimicrobial efficacy is often attributed to the presence of the azomethine group (-N=CH-) in hydrazone derivatives, which is a key pharmacophore for this activity.[4]

Mechanism of Action: While the exact mechanisms can vary, it is proposed that these compounds may interfere with microbial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes.

Representative Data:

CompoundTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)Reference
N'-((2-Chloroquinolin-3-yl)methylene)-2-methoxybenzohydrazideS. aureus11-42Not specified
(E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazideE. coliNot specifiedpMICec = 15[4]
(E)-4-chloro-N'-(thiophen-2-ylmethylene)benzohydrazideA. nigerNot specifiedpMICan > 14[4]
Compound 19 (a pyrimidine derivative)E. coliNot specified12.5 µg/mL[6]
Compound 19 (a pyrimidine derivative)S. aureusNot specified6.25 µg/mL[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well-Diffusion Method)
  • Preparation of Microbial Inoculum:

    • Prepare a bacterial suspension containing 1.5×10⁸ CFU/mL in sterile normal saline, adjusted to the 0.5 McFarland standard.

  • Plate Preparation:

    • Pour molten Mueller-Hinton agar into sterile Petri dishes to a depth of 4 mm and allow it to solidify.

  • Inoculation:

    • Inoculate the agar surface evenly with 100 µL of the bacterial suspension using a sterile cotton swab.

  • Well Creation and Sample Addition:

    • Create wells of a specific diameter in the agar using a sterile borer.

    • Add a defined volume of the test benzohydrazide derivative solution (e.g., at a concentration of 80 mg/mL) into each well.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Anticancer Activity

A significant area of research has focused on the anticancer potential of benzohydrazide derivatives.[1] These compounds have shown cytotoxic activity against various cancer cell lines, including those of the lung, breast, cervix, and liver.[7][8]

Mechanism of Action: The anticancer mechanisms of benzohydrazide derivatives are diverse. Some compounds act as potent enzyme inhibitors, such as epidermal growth factor receptor (EGFR) kinase inhibitors, which play a crucial role in cancer cell proliferation and survival.[7][8] Others have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[9]

Representative Data:

CompoundCancer Cell LineIC₅₀ Value (µM)Mechanism of ActionReference
Compound H20 (dihydropyrazole derivative)A549 (lung)0.46EGFR inhibition (IC₅₀ = 0.08 µM)[7][8]
Compound H20 (dihydropyrazole derivative)MCF-7 (breast)0.29EGFR inhibition[7][8]
Compound H20 (dihydropyrazole derivative)HeLa (cervical)0.15EGFR inhibition[7][8]
Compound H20 (dihydropyrazole derivative)HepG2 (liver)0.21EGFR inhibition[7][8]
Compound C8 (pyrrolyl derivative)A549 (lung)Lower than C18Cell cycle arrest at G2/M phase, apoptosis induction[9]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)[9]
  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the benzohydrazide derivatives for a specified period (e.g., 24-72 hours). Include a vehicle control.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Certain benzohydrazide derivatives have demonstrated promising anti-inflammatory properties.[10] Their activity is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[10]

Mechanism of Action: The anti-inflammatory effects can be attributed to the modulation of inflammatory pathways. For instance, some derivatives significantly inhibit nitric oxide production, a key mediator in the inflammatory response.[10]

Representative Data:

CompoundAssayResultReference
Compound 14 (4-Maleimidylphenyl-hydrazide derivative)Nitric Oxide Inhibition (RAW 264.7 cells)Over 84% inhibition at 15 µM[10]
Antitubercular Activity

Benzohydrazide derivatives have a long-standing history in the fight against tuberculosis, with isoniazid, a hydrazide derivative, being a cornerstone of tuberculosis treatment.[3] Research continues to explore novel benzohydrazide compounds with potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[11][12][13]

Mechanism of Action: A primary target for many antitubercular hydrazide derivatives is the InhA enzyme, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[12][13]

Benzohydrazide Benzohydrazide Derivative InhA InhA Enzyme (Enoyl-ACP Reductase) Benzohydrazide->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Essential for CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

Caption: Inhibition of InhA by benzohydrazide derivatives.

Antiviral and Anticonvulsant Activities

The biological scope of benzohydrazide derivatives also extends to antiviral and anticonvulsant activities.[1] In silico studies have shown that hydrazone derivatives have the potential to act as antiviral agents against human papillomavirus (HPV).[14] Additionally, various benzohydrazide analogues have been synthesized and evaluated for their anticonvulsant properties in animal models.[15][16][17][18]

Enzyme Inhibition

Benzohydrazide derivatives have been identified as inhibitors of several key enzymes implicated in various diseases.

  • Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the management of Alzheimer's disease. Several benzohydrazide derivatives have shown potent dual inhibition of both enzymes.[19][20][21]

  • Carbonic Anhydrases: These enzymes are therapeutic targets for conditions like glaucoma and hypertension. Benzohydrazide derivatives have been shown to effectively inhibit human carbonic anhydrase I and II isozymes.[22]

  • Monoamine Oxidase (MAO): Nialamide, a benzohydrazide-containing compound, is a non-selective, irreversible MAO inhibitor used as an antidepressant.[3]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of benzohydrazide derivatives is intricately linked to their chemical structure.[23] Structure-activity relationship (SAR) studies, often complemented by computational methods like molecular docking, provide valuable insights for the rational design of more potent and selective compounds.[24]

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzoyl and benzylidene rings can significantly influence activity. For example, electron-withdrawing groups like halogens can enhance antimicrobial and anticancer activities.[24]

  • The Hydrazone Linkage: The -CONH-N=CH- linkage is a critical pharmacophore for many biological activities. Its conformation and electronic properties are key to receptor binding.

  • Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole, quinoline, or pyrrole, can modulate the biological activity profile and potency of the parent benzohydrazide.[5][9]

Molecular docking studies have been instrumental in elucidating the binding modes of benzohydrazide derivatives with their target enzymes. For instance, the docking of compound H20 with EGFR revealed key interactions with amino acid residues in the binding pocket, explaining its potent inhibitory activity.[7]

Future Perspectives

The broad spectrum of biological activities exhibited by benzohydrazide derivatives underscores their continued importance in drug discovery and development. Future research will likely focus on:

  • Optimization of Lead Compounds: Refining the structure of existing potent derivatives to enhance efficacy, selectivity, and pharmacokinetic properties.

  • Novel Hybrid Molecules: Designing and synthesizing hybrid molecules that combine the benzohydrazide scaffold with other pharmacophores to achieve synergistic or multi-target effects.

  • Elucidation of Mechanisms: Further investigation into the precise molecular mechanisms of action to better understand their therapeutic effects and potential side effects.

  • Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to address unmet medical needs.

The versatility and synthetic accessibility of the benzohydrazide scaffold ensure that it will remain a fertile ground for the discovery of new therapeutic agents for the foreseeable future.

References

  • Yurttas, L., Göktaş, O., & Demirayak, Ş. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(11), 2978. [Link]

  • Verma, A., & Singh, A. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. [Link]

  • Firooz, A. R., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Scientific Information Database. [Link]

  • Kavková, V., et al. (2021). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 26(11), 3326. [Link]

  • Sharma, P., & Kumar, A. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 843-850. [Link]

  • Sathish, M., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 9(12), 86-93. [Link]

  • Sathish, M., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(13), 107-114. [Link]

  • Putri, R. K., et al. (2022). Antiviral Activity of Hydrazone Derivatives Based Benzohydrazide/2-thiohydantoin Analogs Against HPV-18 (Human Papillomavirus). AIP Conference Proceedings, 2647(1), 040011. [Link]

  • Tolstikova, T. G., et al. (2006). [Synthesis and antiviral activity of hydrazides and substituted benzalhydrazides of betulinic acid and its derivatives]. Voprosy virusologii, 51(5), 39-42. [Link]

  • Senturk, M., et al. (2019). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Current drug targets, 20(13), 1368–1375. [Link]

  • Konovalova, S., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5225-5230. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(16), 4987. [Link]

  • Hu, L., et al. (2017). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Journal of the Serbian Chemical Society, 82(12), 1345-1358. [Link]

  • Yurttas, L., Göktaş, O., & Demirayak, Ş. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(11), 2978. [Link]

  • Bouchard, J., et al. (2022). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 27(19), 6649. [Link]

  • Khan, J., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. Molecules, 28(13), 4982. [Link]

  • Lalavani, N. H., et al. (2021). Synthesis, Pharmacokinetic and Molecular Docking Studies of New Benzohydrazide Derivatives Possessing Anti-tubercular Activity against Mycobacterium tuberculosis H37Rv. Semantic Scholar. [Link]

  • Alqahtani, Y. S., et al. (2024). Synthesis, Docking Studies, and Biological Evaluation of Some New Pyrrolyl Benzohydrazide Derivatives. Indian Journal of Heterocyclic Chemistry, 34(1), 35. [Link]

  • Narang, R., et al. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Current medicinal chemistry, 19(4), 569–612. [Link]

  • Stoyanov, S., et al. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 12(45), 29505-29521. [Link]

  • Dangi, G., et al. (2021). SYNTHESIS, ANTICONVULSANT ACTIVITY OF SOME NOVEL BENZIMIDAZOLE ACETOHYDRAZIDES. Journal of Drug Delivery and Therapeutics, 11(3), 1-5. [Link]

  • Popiołek, Ł. (2023). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. International Journal of Molecular Sciences, 24(1), 785. [Link]

  • Khan, I., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC advances, 12(45), 29505–29521. [Link]

  • Al-Sanea, M. M., et al. (2015). Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorganic & medicinal chemistry letters, 25(7), 1597–1603. [Link]

  • Sathish, M., et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. ResearchGate. [Link]

  • Hasan, M. R., et al. (2014). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Antimicrobial agents and chemotherapy, 58(8), 4833–4843. [Link]

  • Cilibrizzi, A., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. International journal of molecular sciences, 23(23), 15295. [Link]

  • Cilibrizzi, A., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. International Journal of Molecular Sciences, 23(23), 15295. [Link]

  • Singh, K., et al. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]

  • Al-Ghorbani, M., et al. (2020). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry, 13(1), 2828-2838. [Link]

  • Fassihi, A., et al. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in pharmaceutical sciences, 11(5), 385–393. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. [Link]

  • Kumar, G., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. ACS Omega, 7(46), 42398-42407. [Link]

  • Obniska, J., et al. (2003). New Derivatives of Benzylamide With Anticonvulsant Activity. Acta poloniae pharmaceutica, 60(5), 389–394. [Link]

Sources

Exploratory

In Silico Prediction of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide Activity: A Strategic Workflow for Novel Compound Evaluation

An In-Depth Technical Guide: Abstract The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2] This guide presents a comprehensive, in silico workflow to predict the biological activity and drug-likeness of a novel compound, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. As this specific molecule lacks extensive published data, it serves as an ideal candidate to illustrate a predictive strategy from the ground up. We will navigate through target identification, molecular docking, pharmacophore analysis, and ADMET prediction. The methodologies detailed herein are designed to be self-validating and grounded in established computational practices, providing researchers and drug development professionals with a robust framework for prioritizing new chemical entities (NCEs) for synthesis and experimental validation.

Introduction: The Imperative for Predictive Science

Drug discovery is a resource-intensive endeavor, with high failure rates often attributed to poor efficacy or unforeseen toxicity.[3] The integration of computational, or in silico, methods in the early stages of development is no longer a niche practice but a critical strategy to mitigate risk.[4] These approaches allow for the rapid screening of virtual libraries, prioritization of lead compounds, and early assessment of pharmacokinetic properties, thereby saving significant time and resources.[5][6][7]

The subject of this guide, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, contains the versatile hydrazide functional group, which is known to be a key pharmacophore in numerous bioactive compounds.[1][2] By applying a structured in silico analysis, we can generate testable hypotheses about its potential biological targets and therapeutic applications before committing to costly and time-consuming laboratory work.

A Strategic In Silico Evaluation Workflow

To rationally predict the activity of a novel compound, a multi-faceted approach is required. Each step provides a different layer of evidence, and together they form a comprehensive predictive profile. The causality of this workflow is designed to move from broad, target-agnostic predictions to specific, high-resolution interaction models.

G cluster_analysis start Start: Novel Compound Structure (4-[(2-Methoxyphenoxy)methyl]benzohydrazide) target_id Step 1: Target Identification (Literature, Reverse Docking) start->target_id prep Step 2: Ligand & Target Preparation (3D Structure Generation, Optimization) target_id->prep analysis Step 3: In Silico Analysis prep->analysis docking Molecular Docking pharm Pharmacophore Analysis admet ADMET Prediction interpretation Step 4: Data Integration & Interpretation (Binding Affinities, Interaction Maps, Safety Profile) docking->interpretation pharm->interpretation admet->interpretation conclusion Step 5: Predictive Hypothesis (Potential Efficacy & Liabilities) interpretation->conclusion validation Endpoint: Experimental Validation (In Vitro Assays) conclusion->validation

Caption: Overall workflow for in silico activity prediction.

Methodologies: From Target Hypothesis to Interaction Analysis

This section provides the detailed, step-by-step protocols for our predictive workflow. The choice of freely available tools ensures accessibility for academic and small biotech environments.[8]

Target Identification: Where Could the Compound Act?

Without prior experimental data, we must infer potential biological targets. The core principle is "guilt-by-association," leveraging the known activities of structurally similar compounds.

Protocol:

  • Literature & Database Review:

    • Search chemical databases (e.g., PubChem, ChEMBL) for benzohydrazide and hydrazone derivatives.

    • Review associated literature to identify common biological targets. Studies frequently report these scaffolds interacting with enzymes like carbonic anhydrases, cholinesterases, and monoamine oxidase, as well as having antibacterial activity by targeting enzymes in mycobacterial cell wall synthesis.[1][9][10][11][12]

  • Target Prediction via Reverse Screening:

    • Utilize web servers like SwissTargetPrediction. These tools compare the 2D/3D shape of a query molecule to a library of known active ligands and predict the most probable protein targets.

    • Rationale: This approach broadens the search beyond obvious analogues and can uncover novel, unexpected targets, providing a data-driven basis for selecting proteins for docking studies.

Molecular Docking: Simulating the Binding Event

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[11][12] A negative binding energy score indicates a favorable interaction.

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation r1 Download PDB File (e.g., MAO-B: 2V5Z) r2 Remove Water & Co-ligands r1->r2 r3 Add Polar Hydrogens r2->r3 r4 Assign Charges (Gasteiger) r3->r4 grid Define Binding Site (Grid Box Generation) r4->grid l1 Generate 3D Structure (SMILES String) l2 Energy Minimization (e.g., using MMFF94) l1->l2 l3 Define Torsions l2->l3 l3->grid dock Execute Docking (e.g., AutoDock Vina) grid->dock analyze Analyze Results (Binding Poses & Scores) dock->analyze

Caption: The molecular docking experimental workflow.

Protocol (Using AutoDock Vina as an example):

  • Receptor Preparation:

    • Download the crystal structure of a chosen target (e.g., Monoamine Oxidase B, PDB ID: 2V5Z) from the Protein Data Bank.[11]

    • Using software like AutoDock Tools or UCSF Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and compute Gasteiger charges. Save the prepared protein in .pdbqt format.

    • Trustworthiness Check: If a co-crystallized ligand was present, re-dock it into the prepared receptor. A successful docking protocol should reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD < 2.0 Å).

  • Ligand Preparation:

    • Generate the 3D structure of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide from its SMILES string (COc1ccccc1OC(c2ccc(C(=O)NN)cc2)C).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds. Save the prepared ligand in .pdbqt format.

  • Docking Execution:

    • Define the search space (the "grid box") around the active site of the target protein. The site is typically defined based on the location of the co-crystallized ligand or from literature reports.

    • Run the AutoDock Vina simulation. The algorithm will explore various conformations of the ligand within the active site and rank them using a scoring function.

  • Analysis:

    • Analyze the output to identify the binding energy (in kcal/mol) of the top-ranked pose.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target.[13][14] This model can be used to understand ligand-receptor interactions or to screen large databases for other potential hits.[15][16][17]

Protocol:

  • Model Generation: Based on the top-ranked docking pose from the previous step, a pharmacophore model can be generated.

  • Feature Identification: Identify key interaction features. For our compound, these would likely include:

    • Hydrogen Bond Acceptors (the carbonyl oxygen and ether oxygens).

    • Hydrogen Bond Donors (the -NHNH2 group).

    • Aromatic Rings (the two phenyl rings).

    • Hydrophobic Center.

  • Application: This generated pharmacophore can serve as a 3D query to rapidly screen virtual compound libraries, identifying structurally diverse molecules that still possess the necessary features for binding to the target.

ADMET Prediction: Assessing Drug-Likeness

A compound with high potency is useless if it cannot reach its target in the body or is toxic.[3][6] ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction is a crucial early-stage filter.[18][19]

Protocol (Using a web server like SwissADME):

  • Input: Submit the SMILES string of the compound.

  • Analysis of Physicochemical Properties: Evaluate properties like molecular weight (MW), LogP (lipophilicity), and topological polar surface area (TPSA). Check for violations of Lipinski's "Rule of Five," a set of guidelines for oral bioavailability.

  • Pharmacokinetic Prediction: Assess predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

  • Toxicity and Safety: Look for alerts related to potential toxicity, such as PAINS (Pan-Assay Interference Compounds) alerts, which indicate moieties known to cause false positives in assays.

Data Synthesis and Interpretation

The final step is to integrate the data from all computational experiments into a cohesive prediction. Let's assume a hypothetical set of results for our compound against Monoamine Oxidase B (MAO-B), a common target for hydrazide derivatives.[11][20]

Table 1: Hypothetical In Silico Profile for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide

ParameterPredicted ValueInterpretation / Implication
Molecular Docking
TargetMonoamine Oxidase B (MAO-B)Plausible target based on scaffold analysis.[11][20]
Binding Energy-8.5 kcal/molStrong predicted binding affinity. Suggests potent inhibition.
Key InteractionsH-bond with Tyr435; Pi-stacking with FAD cofactorSpecific interactions anchor the ligand in the active site.
ADMET Prediction
Molecular Weight288.31 g/mol Compliant with Rule of Five (<500).
LogP2.15Optimal lipophilicity for membrane permeability.
GI AbsorptionHighLikely to be well-absorbed orally.
BBB PermeantYesPotential for CNS activity.
Lipinski Violations0Good drug-like properties predicted.
PAINS AlertNoLow risk of non-specific assay activity.

Predictive Conclusion and Path Forward

Based on this integrated in silico analysis, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide emerges as a promising candidate for further investigation as a potential MAO-B inhibitor.

  • Predicted Activity: The strong binding energy from molecular docking suggests potent inhibitory activity against MAO-B. The specific interactions observed provide a structural hypothesis for this activity that can be tested through site-directed mutagenesis in future experiments.

  • Drug-Likeness: The ADMET profile is favorable, indicating good oral bioavailability and CNS penetration, which is desirable for a MAO-B inhibitor targeting neurodegenerative diseases.

  • Recommendation: These compelling in silico results strongly justify the allocation of resources for the chemical synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. The synthesized compound should then be subjected to in vitro experimental validation, starting with an enzymatic assay to confirm its inhibitory activity against MAO-B.

This workflow demonstrates how a logical sequence of computational tools can build a strong, data-driven case for advancing a novel chemical entity in the drug discovery pipeline, effectively bridging the gap between a chemical structure and its potential therapeutic value.

References

  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

  • PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences. BABRONE. [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • What is the role of pharmacophore in drug design? Patsnap Synapse. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Pharmacophores in drug discovery: Significance and symbolism. wisdomlib.org. [Link]

  • ADMET Predictor® - Simulations Plus. Simulations Plus. [Link]

  • “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. Jetir.Org. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • Cheminformatics, QSAR and Machine Learning Applications for Novel Drug Development. Elsevier. [Link]

  • QSAR/QSPR Modeling in the Design of Drug Candidates with Balanced Pharmacodynamic and Pharmacokinetic Properties. Semantic Scholar. [Link]

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Publishing. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]

  • Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). ResearchGate. [Link]

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Publishing. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. [Link]

  • Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. ACS Omega - ACS Publications. [Link]

  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. NIH. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia. [Link]

  • (PDF) Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. ResearchGate. [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pensoft Publishers. [Link]

  • In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Bentham Science Publishers. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. ResearchGate. [Link]

  • (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]

  • 2-(4-Methoxyphenoxy)acetohydrazide. PMC - NIH. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening for Novel Mps1 Kinase Inhibitors Using a 4-[(2-Methoxyphenoxy)methyl]benzohydrazide Scaffold

Introduction: The Critical Role of Mps1 in Genomic Integrity and as a Therapeutic Target Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity serine/threonine kinase that plays a pivotal ro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Mps1 in Genomic Integrity and as a Therapeutic Target

Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] It prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Mps1 is a key upstream regulator in the SAC signaling cascade, localizing to unattached kinetochores and initiating a signaling pathway that leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C).[3][4]

Overexpression of Mps1 has been documented in a wide array of human malignancies, including breast, gastric, and lung cancers, and often correlates with a high histological grade and poor prognosis.[2] Elevated levels of Mps1 can lead to a weakened SAC, allowing cancer cells to tolerate chromosomal instability and aneuploidy, which are hallmarks of cancer.[2] Consequently, the inhibition of Mps1 kinase activity has emerged as a promising therapeutic strategy to selectively target cancer cells, inducing mitotic catastrophe and subsequent cell death.[2][5] This has spurred significant interest in the discovery and development of small-molecule Mps1 inhibitors.

The benzohydrazide scaffold has been identified as a versatile chemical moiety in the design of various kinase inhibitors.[6][7] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for library synthesis. This application note describes a robust high-throughput screening (HTS) campaign to identify novel Mps1 inhibitors, using 4-[(2-Methoxyphenoxy)methyl]benzohydrazide as a representative of a focused compound library.

Mechanism of Action: Mps1 in the Spindle Assembly Checkpoint

Mps1's central function in the SAC is the phosphorylation of the kinetochore-localized protein KNL1 (also known as CASC5). This phosphorylation event creates docking sites for the recruitment of other essential SAC proteins, including Bub1, BubR1, Mad1, and Mad2.[3][8] This assembly of proteins at the kinetochore leads to the formation of the Mitotic Checkpoint Complex (MCC), which is the direct inhibitor of the APC/C. By inhibiting the APC/C, the degradation of securin and cyclin B is prevented, thereby delaying the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the spindle microtubules.

Mps1_Pathway cluster_kinetochore Unattached Kinetochore Mps1 Mps1 KNL1 KNL1 Mps1->KNL1 P Bub1_Bub3 Bub1/Bub3 KNL1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Mad1_Mad2->MCC Forms APC_C APC/C Anaphase Anaphase APC_C->Anaphase Initiates MCC->APC_C Inhibits

Figure 1: Simplified signaling pathway of Mps1 in the Spindle Assembly Checkpoint.

High-Throughput Screening for Mps1 Inhibitors

The primary objective of this HTS campaign is to identify compounds that inhibit the kinase activity of Mps1. A widely adopted and robust method for screening kinase inhibitors is the ADP-Glo™ Kinase Assay.[4][5][9][10][11] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a two-step process:

  • Kinase Reaction & ATP Depletion: Recombinant Mps1 kinase is incubated with a suitable substrate and ATP. Inhibitors of Mps1 will reduce the rate of ATP to ADP conversion. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to produce a luminescent signal, which is quantified using a luminometer. The intensity of the light signal is directly proportional to the Mps1 kinase activity.

HTS_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis Compound Test Compound (e.g., 4-[(2-Methoxyphenoxy)methyl]benzohydrazide) Kinase_Reaction Add Mps1, Substrate, ATP Incubate Compound->Kinase_Reaction Controls Controls (Positive & Negative) Controls->Kinase_Reaction ATP_Depletion Add ADP-Glo™ Reagent Incubate Kinase_Reaction->ATP_Depletion Luminescence Add Kinase Detection Reagent Incubate ATP_Depletion->Luminescence Read_Plate Measure Luminescence Luminescence->Read_Plate Data_Analysis Calculate % Inhibition Determine Z'-factor Read_Plate->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Figure 2: High-throughput screening workflow for Mps1 inhibitors.

Detailed Protocol: ADP-Glo™ Kinase Assay for Mps1

This protocol is optimized for a 384-well plate format, suitable for automated HTS.

I. Reagent Preparation
  • Mps1 Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Recombinant Human Mps1 Kinase: Prepare a working solution of Mps1 in Kinase Buffer. The final concentration should be determined empirically to yield a robust signal in the linear range of the assay.

  • Mps1 Substrate: A suitable peptide substrate for Mps1 (e.g., a generic kinase substrate like myelin basic protein or a specific Mps1 peptide substrate). Prepare a working solution in Kinase Buffer.

  • ATP Solution: Prepare a working solution of ATP in Kinase Buffer. The concentration should be at or near the Km of Mps1 for ATP to ensure sensitivity to competitive inhibitors.

  • Test Compounds: Serially dilute compounds from a 10 mM DMSO stock in an appropriate solvent (e.g., 100% DMSO) to create a concentration range for IC₅₀ determination. For primary screening, a single concentration (e.g., 10 µM) is typically used.

  • Control Inhibitor: A known Mps1 inhibitor (e.g., Reversine) for use as a positive control.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions (Promega).

II. Assay Procedure
  • Compound Dispensing: Dispense 50 nL of test compounds, control inhibitor, or DMSO (negative control) into the wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Add 5 µL of the Mps1 kinase/substrate mixture to all wells.

  • Initiate Kinase Reaction: Add 5 µL of the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Read Plate: Measure the luminescence using a plate reader.

III. Data Analysis
  • Percentage Inhibition Calculation:

    • The percentage inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Assay Quality Control (Z'-factor):

    • The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[12][13][14] It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5.[13][15]

Data Presentation and Interpretation

ParameterDescriptionRecommended Value/TargetRationale
Assay Format Plate type used for the screen.384-well, low-volume, white plateReduces reagent consumption and is compatible with automation. White plates maximize luminescent signal.
Final Assay Volume Total reaction volume per well.25 µLBalances reagent cost with signal intensity and pipetting accuracy.
Mps1 Concentration Final concentration of the enzyme.Empirically determined (e.g., 1-5 nM)Should be in the linear range of the assay to ensure a robust signal-to-background ratio.
ATP Concentration Final concentration of ATP.~Km for ATP (e.g., 10-50 µM)Increases sensitivity for detecting ATP-competitive inhibitors.
Compound Concentration Concentration for primary screening.10 µMA standard concentration for initial hit identification.
Positive Control Known Mps1 inhibitor.Reversine (e.g., 1 µM)Validates that the assay can detect inhibition of Mps1.
Negative Control Vehicle for compounds.0.1% DMSORepresents 0% inhibition and is used for data normalization.
Z'-factor Statistical measure of assay quality.> 0.5Ensures a large separation between control signals, minimizing false positives and negatives.[13][15]
Hit Criteria Threshold for identifying active compounds.> 50% inhibition or > 3 standard deviations from the mean of the negative controlA stringent cutoff to select the most promising compounds for follow-up studies.

Conclusion and Forward Look

This application note provides a comprehensive and robust framework for the high-throughput screening of potential Mps1 kinase inhibitors, exemplified by a 4-[(2-Methoxyphenoxy)methyl]benzohydrazide scaffold. The detailed protocol for the ADP-Glo™ Kinase Assay, coupled with rigorous data analysis and quality control measures, ensures the reliable identification of potent and selective Mps1 inhibitors.

Identified hits from the primary screen should be subjected to a series of secondary assays for confirmation and characterization. These include:

  • Dose-response curves to determine IC₅₀ values.

  • Orthogonal assays (e.g., TR-FRET or mobility shift assays) to rule out assay-specific artifacts.

  • Selectivity profiling against a panel of other kinases to assess off-target effects.

  • Cell-based assays to confirm on-target engagement and evaluate cellular potency (e.g., monitoring mitotic arrest or cell viability in cancer cell lines).

The methodologies outlined herein provide a solid foundation for drug discovery programs aimed at targeting Mps1, a critical node in cancer cell proliferation and survival.

References

  • Stucke, V. M., Silljé, H. H., Arnaud, L., & Nigg, E. A. (2002). Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication. The EMBO journal, 21(7), 1723–1732.
  • Jadhav, A., Khawale, P., & Mahajan, A. (2016). Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited. Journal of clinical and diagnostic research : JCDR, 10(5), XE01–XE04.
  • Aravamudhan, S., Ramos, D. M., & Jeganathan, K. B. (2014). A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint. EMBO reports, 15(2), 185–192.
  • Maciejowski, J., George, K. A., & Jallepalli, P. V. (2010). Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling. The Journal of cell biology, 190(1), 89–100.
  • Kang, J., Chen, Y., Zhao, Y., & Yu, H. (2007). Autophosphorylation-dependent activation of human Mps1 is required for the spindle checkpoint.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73.
  • Kwiatkowski, N., Jelluma, N., & Gray, N. S. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Wang, L., Wang, Y., & Zhang, Y. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules (Basel, Switzerland), 21(8), 1033.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Zeng, Y., Ren, X., & Jin, P. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of medicinal chemistry, 66(24), 16484–16514.
  • Al-Ostoot, F. H., Al-Wabli, R. I., & Al-Ghorbani, M. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules (Basel, Switzerland), 28(13), 5171.
  • Assay Quality Control. (n.d.). Z-Factor Calculator. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

Sources

Application

Application Note: A Strategic Workflow for Characterizing 4-[(2-Methoxyphenoxy)methyl]benzohydrazide as a Novel Enzyme Inhibitor

Abstract The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including enzyme inhibition.[1][2] Compou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including enzyme inhibition.[1][2] Compounds incorporating this moiety have shown promise as inhibitors of enzymes such as monoamine oxidases (MAOs), carbonic anhydrases (CAs), and various kinases.[3][4][5] This document presents a comprehensive guide for the synthesis and systematic evaluation of a novel compound, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, as a potential enzyme inhibitor. We provide detailed, field-proven protocols for chemical synthesis, initial broad-panel screening, determination of potency (IC₅₀), and elucidation of the mechanism of action (MoA). The workflow is designed to be a self-validating system, enabling researchers to rigorously characterize this and other novel chemical entities for drug discovery programs.

Introduction: The Rationale for Investigating 4-[(2-Methoxyphenoxy)methyl]benzohydrazide

Enzyme inhibitors are fundamental to modern pharmacology, targeting enzymes involved in pathological processes to treat diseases ranging from cancer to neurological disorders.[6] The hydrazide functional group (-CONHNH₂) is a key pharmacophore that can engage in various interactions within an enzyme's active site.[7] Hydrazine-class drugs, such as the MAO inhibitor iproniazid, can form covalent bonds, leading to irreversible inhibition.[3] Conversely, other hydrazide derivatives have been shown to be reversible inhibitors, with some acting as bidentate zinc-binding ligands in metalloenzymes like carbonic anhydrase.[8][9]

The target molecule, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, combines this reactive hydrazide group with a unique ether linkage and a methoxy-substituted aromatic ring. This specific combination of structural features presents a compelling candidate for investigation. The ether linkage provides conformational flexibility, allowing the molecule to adopt optimal geometry within a binding pocket, while the methoxy and aromatic groups can participate in hydrogen bonding and hydrophobic interactions. This guide provides the necessary framework to explore its inhibitory potential systematically.

Synthesis and Characterization Protocol

A robust biological evaluation begins with the unambiguous synthesis and purification of the target compound. The following two-step protocol is proposed based on established methods for synthesizing benzohydrazide derivatives.[1][10][11]

Protocol 2.1: Synthesis of Methyl 4-((2-methoxyphenoxy)methyl)benzoate (Intermediate)

  • Rationale: This step creates the core scaffold by coupling the side chain (2-methoxyphenol) to the benzoyl core via a stable ether linkage using a standard Williamson ether synthesis.

  • Reagents & Equipment:

    • Methyl 4-(bromomethyl)benzoate

    • 2-Methoxyphenol (Guaiacol)

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Magnetic stirrer, reflux condenser, heating mantle, round-bottom flask

    • Rotary evaporator

  • Procedure:

    • To a 250 mL round-bottom flask, add methyl 4-(bromomethyl)benzoate (1.0 eq), 2-methoxyphenol (1.1 eq), and potassium carbonate (1.5 eq).

    • Add 100 mL of anhydrous acetone.

    • Equip the flask with a reflux condenser and stir the mixture at reflux (approx. 56°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Filter off the solid K₂CO₃ and wash with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid or oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure intermediate ester.

    • Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.

Protocol 2.2: Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide (Final Compound)

  • Rationale: This is a classic and highly efficient method for converting an ester to its corresponding hydrazide using hydrazine hydrate.

  • Reagents & Equipment:

    • Methyl 4-((2-methoxyphenoxy)methyl)benzoate (from Protocol 2.1)

    • Hydrazine hydrate (80% or greater)

    • Ethanol or Methanol

    • Magnetic stirrer, reflux condenser, heating mantle, round-bottom flask

  • Procedure:

    • Dissolve the intermediate ester (1.0 eq) in 50 mL of ethanol in a 100 mL round-bottom flask.

    • Add hydrazine hydrate (5.0 eq) to the solution. Caution: Hydrazine is highly toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Stir the mixture at reflux for 6-10 hours. Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture in an ice bath. A white precipitate of the product should form.

    • Collect the precipitate by vacuum filtration, washing with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol or methanol to obtain the pure 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

    • Dry the final product under vacuum and characterize thoroughly by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point determination.

In Vitro Enzyme Inhibition: A Tiered Screening Approach

A logical, tiered workflow is essential for efficiently identifying and characterizing inhibitor activity. This approach minimizes resource consumption by eliminating non-active compounds early and focusing detailed studies on promising hits.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Mechanism of Action synthesis Synthesis & Purity Check (Protocols 2.1 & 2.2) primary_screen Primary Screen (Single High Concentration, e.g., 10-50 µM) synthesis->primary_screen ic50 Dose-Response Assay (IC50 Determination) primary_screen->ic50 If % Inhibition > 50% data_analysis Data Analysis (Non-linear Regression) ic50->data_analysis kinetics Enzyme Kinetics (Lineweaver-Burk Plot) data_analysis->kinetics Potent Hit Confirmed reversibility Reversibility Assay (Dialysis or Dilution) data_analysis->reversibility moa_conclusion Determine Inhibition Type (e.g., Competitive, Irreversible) kinetics->moa_conclusion reversibility->moa_conclusion

Figure 1: A tiered workflow for enzyme inhibitor characterization.

Protocol 3.1: Primary Screening

  • Rationale: The goal is to rapidly identify potential "hits" by testing the compound at a single, high concentration against a diverse panel of enzymes. The enzyme panel should be selected based on the activities of structurally related benzohydrazide compounds.[4][5][9][12]

  • Suggested Enzyme Panel:

    • Monoamine Oxidase A & B (hMAO-A, hMAO-B): Key targets in neuropharmacology.

    • Carbonic Anhydrase II (hCA-II): A well-studied metalloenzyme.

    • Urease: A target for treating H. pylori infections.

    • Epidermal Growth Factor Receptor (EGFR) Kinase: A representative tyrosine kinase.

  • Procedure (General Fluorometric Assay):

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • In a 96-well black microplate, add buffer, enzyme, and the appropriate fluorogenic substrate to each well.

    • Add the test compound to achieve a final concentration of 10 µM (ensure final DMSO concentration is <1%). Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the fluorescence signal at appropriate intervals using a plate reader.

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_vehicle - Signal_blank)).

Table 1: Hypothetical Primary Screening Data

Target EnzymeCompound Conc. (µM)% Inhibition (Mean ± SD)Result
hMAO-A1085.2 ± 4.1Hit
hMAO-B1012.5 ± 3.5No Hit
hCA-II105.6 ± 2.1No Hit
Urease1091.7 ± 5.3Hit
EGFR Kinase103.2 ± 1.9No Hit

Potency Determination (IC₅₀)

For any hits identified in the primary screen, the next step is to determine their potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol 4.1: IC₅₀ Determination

  • Rationale: This protocol quantifies the concentration of inhibitor required to reduce enzyme activity by 50%, providing a key metric for comparing inhibitor potency.

  • Procedure:

    • Perform a serial dilution of the 10 mM stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Set up the enzyme assay as described in Protocol 3.1, but add the different inhibitor concentrations to the wells.

    • Generate data for at least 8-10 concentrations.

    • Calculate % inhibition for each concentration.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic fit) in software like GraphPad Prism or R to determine the IC₅₀ value.

Table 2: Hypothetical Dose-Response Data for hMAO-A

[Inhibitor] (nM)log[Inhibitor]% Inhibition
100004.0098.1
30003.4895.3
10003.0089.2
3002.4875.4
1002.0051.2
301.4824.8
101.009.1
10.002.3
Calculated IC₅₀ 98.5 nM

Mechanism of Action (MoA) Elucidation

Understanding how a compound inhibits an enzyme is critical for drug development. MoA studies distinguish between different modes of inhibition (e.g., competitive, non-competitive) and determine if the inhibition is reversible or irreversible.

G cluster_kinetics Kinetic Analysis cluster_reversibility Reversibility Analysis start Potent Hit Confirmed (IC50 < 1 µM) vary_s Vary [Substrate] at Fixed [Inhibitor] start->vary_s preincubate Pre-incubate Enzyme with high [Inhibitor] start->preincubate plot_lb Generate Lineweaver-Burk Plot vary_s->plot_lb det_type Determine Inhibition Type plot_lb->det_type remove_i Remove Inhibitor (Dialysis or Rapid Dilution) preincubate->remove_i measure_act Measure Enzyme Activity remove_i->measure_act det_rev Determine Reversibility measure_act->det_rev

Figure 2: Decision workflow for Mechanism of Action (MoA) studies.

Protocol 5.1: Enzyme Kinetic Studies

  • Rationale: By measuring reaction rates at multiple substrate and inhibitor concentrations, one can determine the kinetic mechanism of inhibition, which provides insight into whether the inhibitor binds to the enzyme's active site or an allosteric site.[3]

  • Procedure:

    • Choose three concentrations of the inhibitor: no inhibitor (0x IC₅₀), a low concentration (e.g., 0.5x IC₅₀), and a high concentration (e.g., 2x IC₅₀).

    • For each inhibitor concentration, perform the enzyme assay across a range of substrate concentrations (e.g., 0.1x Kₘ to 10x Kₘ, where Kₘ is the Michaelis constant).

    • Measure the initial reaction velocity (V₀) for each condition.

    • Plot 1/V₀ versus 1/[Substrate] to generate a Lineweaver-Burk plot.

    • Analyze the plot:

      • Competitive: Lines intersect on the y-axis (Vmax unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Kₘ unchanged).

      • Uncompetitive: Lines are parallel.

      • Mixed: Lines intersect in the upper-left quadrant.

    • From these plots, the inhibition constant (Kᵢ) can be calculated.[9]

Protocol 5.2: Reversibility Assay (Rapid Dilution Method)

  • Rationale: This protocol determines if the inhibitor binds covalently (irreversible) or non-covalently (reversible) to the enzyme. Irreversible inhibitors are common for hydrazine-based compounds.[3][13]

  • Procedure:

    • Prepare two reaction mixtures. In tube A (Test), incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for 60 minutes. In tube B (Control), incubate the enzyme with DMSO vehicle.

    • After incubation, dilute both mixtures 100-fold into assay buffer containing the substrate. This rapid dilution lowers the effective inhibitor concentration to a non-inhibitory level (0.1-0.2x IC₅₀).

    • Immediately measure and record the enzyme activity over time for both samples.

    • Interpretation:

      • Reversible: Activity in the diluted sample A rapidly recovers to the level of the control sample B.

      • Irreversible: Activity in the diluted sample A remains suppressed and does not recover.

Conclusion

This application note provides a structured, comprehensive, and scientifically grounded framework for the synthesis and characterization of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide as a potential enzyme inhibitor. By following this tiered approach—from synthesis and primary screening to detailed mechanistic studies—researchers can efficiently generate a robust data package to validate this novel compound. The principles and protocols outlined herein are broadly applicable and can serve as a standard operating procedure for the initial stages of any enzyme inhibitor drug discovery project.

References

  • Enzyme Activity Assays. (n.d.). Amsbio. Retrieved from [Link]

  • Göksu, M., et al. (2021). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Retrieved from [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2023). BellBrook Labs. Retrieved from [Link]

  • Cheng, Y., & Chen, Z. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Tariq, M., et al. (2020). Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies. ResearchGate. Retrieved from [Link]

  • de Souza, A. R., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Boz, E. A., et al. (2022). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. PubMed. Retrieved from [Link]

  • Different mechanisms of action of quinoline hydrazide/hydrazone... (n.d.). ResearchGate. Retrieved from [Link]

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. (n.d.). ResearchGate. Retrieved from [Link]

  • Ferreira, R. J., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Retrieved from [Link]

  • Angeli, A., et al. (2024). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. Archiv der Pharmazie. Retrieved from [Link]

  • Akıncıoğlu, A., et al. (2020). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules. Retrieved from [Link]

  • Kumar, D., et al. (2016). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2024). Bio-Algorithms and Med-Systems. Retrieved from [Link]

  • Bozdag, M., et al. (2015). Heterocyclic compounds as carbonic anhydrase inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal. Retrieved from [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules. Retrieved from [Link]

  • Rosli, M. M., et al. (2017). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

Sources

Method

Topic: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide in Human Plasma

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) metho...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide in human plasma. Designed for researchers in pharmacology, toxicology, and drug development, this guide provides a complete workflow from sample preparation to method validation. The protocol employs a straightforward protein precipitation technique for sample cleanup and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and achieve a low limit of quantification. All validation parameters are designed to meet the rigorous standards set forth by international regulatory bodies, ensuring the generation of reliable and reproducible data for pharmacokinetic and toxicokinetic studies.[1][2]

Introduction and Scientific Principle

4-[(2-Methoxyphenoxy)methyl]benzohydrazide is a novel small molecule with a hydrazide functional group, a class of compounds with diverse biological activities.[3] Accurate quantification in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.

The primary challenge in bioanalysis is detecting low concentrations of a target analyte within a complex biological matrix like plasma, which is rich in proteins, lipids, and other endogenous components.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose due to its exceptional sensitivity, specificity, and wide dynamic range.[6][7]

This method is based on the principle of separating the analyte from matrix components using reverse-phase High-Performance Liquid Chromatography (HPLC) followed by detection with a mass spectrometer. Quantification is achieved using the Multiple Reaction Monitoring (MRM) technique. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole.[7] This highly specific mass transition acts as a unique fingerprint for the analyte, minimizing interference and maximizing sensitivity.[6][7]

Materials and Instrumentation

Reagents and Chemicals
  • Reference Standard: 4-[(2-Methoxyphenoxy)methyl]benzohydrazide (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., 4-[(2-Methoxyphenoxy)methyl]benzohydrazide-d4) is highly recommended. If unavailable, a structurally similar compound with close chromatographic retention and ionization efficiency can be used.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from certified vendors.

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Thermo Scientific TSQ Altis, Agilent 6495C).

  • Analytical Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent.

  • General Lab Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated micropipettes.

Experimental Protocols

Preparation of Standards and Quality Controls (QCs)

The accuracy of the assay is anchored to the correct preparation of stock solutions, calibration standards (CS), and quality control (QC) samples.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the reference standard and the internal standard into separate 1 mL volumetric flasks. Dissolve in methanol to the mark. These are your primary stocks.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions. These will be used to spike the blank plasma for calibration standards and QCs.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

  • Calibration Standards (CS) and Quality Controls (QC): Prepare CS and QC samples by spiking 5 µL of the appropriate working standard solution into 95 µL of blank human plasma. This maintains a consistent 5% organic content, minimizing matrix variability. A typical concentration range is shown in Table 1. QCs should be prepared from a separate weighing of the reference standard.

Table 1: Example Calibration Curve and QC Levels

Sample IDConcentration (ng/mL)Purpose
CS-11.0Lower Limit of Quantitation (LLOQ)
CS-22.5Calibrator
CS-310Calibrator
CS-450Calibrator
CS-5200Calibrator
CS-6800Calibrator
CS-71000Upper Limit of Quantitation (ULOQ)
LQC3.0Low Quality Control
MQC150Medium Quality Control
HQC750High Quality Control
Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[8][9]

  • Aliquot Samples: Pipette 50 µL of each sample (blank, zero, CS, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.

  • Precipitate and Add IS: Add 200 µL of the cold (4°C) IS Working Solution (100 ng/mL in acetonitrile) to each tube. The IS is added with the precipitating agent to ensure consistent recovery across all samples.

  • Vortex: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

Scientist's Note (Expertise & Experience): While protein precipitation is fast, it can be susceptible to matrix effects due to incomplete removal of phospholipids.[9] If significant ion suppression or enhancement is observed during method validation, more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) should be considered.[10][11] For a basic compound like a benzohydrazide, a mixed-mode cation-exchange SPE could provide a much cleaner extract.[12]

Diagram 1: Bioanalytical Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Aliquot 50 µL Plasma Sample s2 2. Add 200 µL Cold Acetonitrile with Internal Standard s1->s2 Precipitation & IS Dosing s3 3. Vortex (30 seconds) s2->s3 s4 4. Centrifuge (14,000 rpm, 10 min, 4°C) s3->s4 s5 5. Transfer Supernatant to Autosampler Vial s4->s5 Protein Pellet Removed a1 Inject into LC-MS/MS System s5->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantification & Reporting a2->a3

A flowchart of the protein precipitation sample preparation and subsequent analysis.

LC-MS/MS Conditions

The following parameters are a robust starting point for method development. Optimization is necessary to achieve the best peak shape and sensitivity.

Table 2: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)Provides excellent efficiency and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic phase with good elution strength.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold at 95% for 1 min, return to 5% B and equilibrate for 1 min.A generic gradient to elute the analyte while washing the column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Autosampler Temp. 10 °CMaintains sample stability prior to injection.

Table 3: Mass Spectrometry Parameters (Hypothetical)

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe hydrazide moiety contains basic nitrogens that readily protonate.
MRM Transition (Analyte) e.g., m/z 301.1 -> 135.1Precursor ([M+H]⁺) to a stable, high-intensity product ion.
MRM Transition (IS) e.g., m/z 305.1 -> 139.1For a -d4 labeled standard.
IonSpray Voltage +5500 VOptimized for efficient ion generation.
Source Temperature 550 °CFacilitates desolvation of droplets.
Collision Energy (CE) To be optimizedEmpirically determined for maximum product ion intensity.
Declustering Potential (DP) To be optimizedEmpirically determined to prevent in-source fragmentation.

Scientist's Note (Expertise & Experience): The proposed MRM transition (m/z 301.1 -> 135.1) is a hypothetical fragmentation based on the structure of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide (MW: 300.34). The m/z 135.1 fragment likely corresponds to the benzoyl moiety. The actual transitions must be optimized empirically by infusing a pure solution of the analyte into the mass spectrometer.

Bioanalytical Method Validation (BMV) Protocol

A full validation should be performed to demonstrate that the assay is suitable for its intended purpose, in accordance with regulatory guidelines such as the ICH M10.[1][13][14]

Diagram 2: Core Pillars of Bioanalytical Method Validation

G center Reliable Quantitative Data acc Accuracy & Precision center->acc sel Selectivity & Specificity center->sel sta Stability center->sta lin Linearity, Range & Sensitivity center->lin rec Recovery & Matrix Effect center->rec

Key parameters assessed during bioanalytical method validation.

Validation Experiments & Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria based on FDA and EMA guidelines.[13][15][16]

Table 4: Method Validation Summary

ParameterExperimentAcceptance Criteria
Selectivity Analyze ≥6 blank plasma lots.No significant interference at the retention time of the analyte and IS (<20% of LLOQ response).
Linearity & Range Analyze 3 separate calibration curves.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze 5 replicates of LLOQ, LQC, MQC, HQC over 3 separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked blank plasma vs. neat solution (n≥6 lots).IS-normalized matrix factor CV should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma.Recovery should be consistent and reproducible.
Stability Test LQC and HQC under various conditions (Freeze-Thaw, Bench-Top, Long-Term, Stock Solution).Mean concentration of stability samples must be within ±15% of nominal concentration.
Step-by-Step Validation Workflow
  • Selectivity:

    • Extract and analyze one sample from each of the 6 different lots of blank human plasma.

    • Extract and analyze one LLOQ sample.

    • Evaluation: Check for any interfering peaks in the blank chromatograms at the retention times of the analyte and IS.

  • Linearity, Accuracy, and Precision (Run 1 of 3):

    • Prepare and analyze one full calibration curve and 5 replicates of each QC level (LLOQ, LQC, MQC, HQC).

    • Evaluation:

      • Plot the peak area ratio (Analyte/IS) vs. nominal concentration.

      • Perform a linear regression with 1/x² weighting.

      • Calculate the accuracy and precision for the QC samples.

  • Subsequent Runs (Runs 2 & 3):

    • Repeat the accuracy and precision run on two different days with freshly prepared samples to determine inter-day variability.

  • Stability Assessment:

    • Freeze-Thaw: Subject LQC and HQC samples to 3 cycles of freezing (-80°C) and thawing (room temp). Analyze and compare to nominal values.

    • Bench-Top: Keep LQC and HQC samples at room temperature for an expected duration of sample processing (e.g., 4-6 hours) before extraction and analysis.

    • Long-Term: Store LQC and HQC samples at -80°C for a specified period (e.g., 30 days) and analyze.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the quantification of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide in human plasma. The described LC-MS/MS method, coupled with a rigorous validation protocol compliant with international standards, ensures the production of high-quality data suitable for regulatory submissions. By explaining the causality behind procedural choices and adhering to a self-validating system, this guide empowers researchers to confidently implement and adapt this method for their drug development programs.

References

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][13]

  • U.S. Food and Drug Administration (FDA). (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][15]

  • Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology. [Link][10]

  • European Medicines Agency (EMA). (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link][14]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][17]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link][1]

  • U.S. Food and Drug Administration (FDA). (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][18]

  • European Medicines Agency (EMA). (2009). Draft Guideline on validation of bioanalytical methods. [Link][19]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link][16]

  • SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link][6]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][20]

  • Yale School of Medicine. Small Molecules Quantitation | Proteomics. [Link][7]

  • International Journal of Innovative Science and Research Technology. (2024). Analysis of Drugs from Biological Samples. [Link][8]

  • BioPharma Services Inc. Bioanalytical Method Development: Blood Specimen. [Link][4]

  • Valledor-Sánchez, I., et al. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. National Center for Biotechnology Information. [Link][9]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link][11]

  • Jeong, Y., et al. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. [Link][21]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube. [Link][22]

  • Barden, D. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link][12]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. National Center for Biotechnology Information. [Link][23]

  • Flinders, B., et al. (2014). The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. Amanote Research. [Link][24]

  • Sharma, S., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. [Link][3]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link][25]

  • Chhonker, Y.S., et al. (2018). Quantification of eicosanoids and their metabolites in biological matrices: a review. PubMed. [Link][5]

Sources

Application

Application Notes &amp; Protocols: 4-[(2-Methoxyphenoxy)methyl]benzohydrazide as a Versatile Scaffold in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This compound u...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This compound uniquely integrates three key structural motifs: a benzohydrazide core, a flexible methylene linker, and a 2-methoxyphenoxy (guaiacol) moiety. While direct literature on this specific molecule is nascent, its design strongly suggests significant therapeutic potential based on the well-established biological activities of its constituent parts. This guide presents the scientific rationale for its investigation, detailed protocols for its chemical synthesis and characterization, and robust methodologies for evaluating its efficacy in anticancer, antimicrobial, and antioxidant applications. The protocols are designed to be self-validating, incorporating necessary controls and data interpretation guidelines to ensure scientific rigor.

Scientific Rationale and Design Strategy

The therapeutic potential of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide can be logically inferred by deconstructing its architecture into its primary pharmacophoric components.

The Benzohydrazide Core: A Privileged Scaffold

The hydrazide-hydrazone moiety (-CONH-N=) is a cornerstone in medicinal chemistry, recognized for its ability to form stable complexes with various biological targets.[1] This scaffold is present in numerous clinically used drugs, such as the antitubercular agent isoniazid and the antidepressant nialamide.[2] The versatility of the benzohydrazide core has been demonstrated across a wide spectrum of biological activities, including:

  • Anticancer Activity: Derivatives have shown potent antiproliferative effects, with some acting as inhibitors of critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR) kinase.[3]

  • Antimicrobial Activity: The structural features of benzohydrazides are conducive to disrupting microbial cell walls and metabolic processes, leading to significant antibacterial and antifungal properties.[1][4]

  • Anticonvulsant and Anti-inflammatory Activity: The scaffold has been successfully incorporated into molecules designed to treat neurological disorders and inflammatory conditions.[5][6]

The (2-Methoxyphenoxy)methyl Substituent: A Modulator of Activity and Physicochemical Properties

The substituent at the 4-position of the benzohydrazide ring is critical for modulating target specificity and pharmacokinetic properties.

  • The 2-Methoxy Group (Guaiacol Moiety): The methoxy group is one of the most common functional groups found in approved drugs and natural products.[7] Its presence can significantly impact a molecule's profile by:

    • Improving Lipophilicity: Facilitating passage through cellular membranes.

    • Metabolic Stability: Blocking sites of oxidative metabolism, potentially increasing the biological half-life.

    • Target Binding: Acting as a hydrogen bond acceptor and participating in favorable interactions within protein binding pockets.[7] Furthermore, 2-methoxyphenol derivatives have been independently investigated for their potent antioxidant and selective cyclooxygenase-2 (COX-2) inhibitory activities, suggesting an intrinsic anti-inflammatory and radical-scavenging potential.[8]

  • The Methylene Ether Linkage: The -CH₂-O- bridge provides conformational flexibility, allowing the 2-methoxyphenoxy ring to orient itself optimally within a target's binding site. This linker effectively separates the two key aromatic systems, enabling them to engage in distinct molecular interactions.

Integrated Hypothesis: Proposed Therapeutic Targets

Based on this structural analysis, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide is hypothesized to be a promising lead compound for development in several therapeutic areas. The benzohydrazide core provides a proven foundation for biological activity, while the (2-methoxyphenoxy)methyl substituent offers a unique combination of physicochemical modulation and potential for additional target interactions. This guide will focus on protocols to test its efficacy as an anticancer, antimicrobial, and antioxidant agent.

Synthesis and Characterization Protocols

A robust and reproducible synthetic route is essential for generating high-purity material for biological evaluation. The proposed synthesis is a straightforward two-step process.

Overall Synthetic Workflow

The synthesis involves an initial etherification to construct the core backbone, followed by hydrazinolysis to generate the final active hydrazide.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis A 2-Methoxyphenol + Methyl 4-(bromomethyl)benzoate B Intermediate Ester: Methyl 4-((2-methoxyphenoxy)methyl)benzoate A->B K2CO3, Acetone, Reflux C Final Product: 4-[(2-Methoxyphenoxy)methyl]benzohydrazide B->C Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

  • 2-Methoxyphenol (Guaiacol)

  • Methyl 4-(bromomethyl)benzoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrazine Hydrate (80% or higher)

  • Ethanol (Absolute)

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step 1: Synthesis of Methyl 4-((2-methoxyphenoxy)methyl)benzoate (Intermediate Ester)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 100 mL of anhydrous acetone.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in 20 mL of anhydrous acetone dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the starting material is consumed, cool the mixture to room temperature and filter to remove the potassium salts. Wash the solid residue with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in 100 mL of ethyl acetate. Wash the organic layer sequentially with 1N NaOH solution (2 x 50 mL), deionized water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the intermediate ester, which can be purified further by column chromatography if necessary.

Step 2: Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide (Final Product)

  • Dissolve the intermediate ester from Step 1 (1.0 eq) in 80 mL of absolute ethanol in a 250 mL round-bottom flask.[9]

  • Add hydrazine hydrate (10.0 eq) to the solution.[10]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC until the ester spot disappears.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol (2 x 20 mL) to remove excess hydrazine hydrate and other impurities.

  • Dry the resulting white solid under vacuum to yield the final product, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. Recrystallization from ethanol can be performed for higher purity.[11]

Protocol: Physicochemical Characterization

Objective: To confirm the identity and purity of the synthesized compound using standard spectroscopic methods.

TechniqueExpected Observations
¹H-NMR Signals corresponding to aromatic protons of both rings, a singlet for the benzylic -CH₂- protons (~5.1 ppm), a singlet for the methoxy -OCH₃ protons (~3.8 ppm), and exchangeable signals for the -NH-NH₂ protons.
¹³C-NMR Resonances for all unique carbon atoms, including the carbonyl carbon (C=O) at ~165 ppm, the benzylic carbon (-CH₂-) at ~70 ppm, and the methoxy carbon (-OCH₃) at ~56 ppm.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (two bands for -NH₂ around 3200-3300 cm⁻¹), C=O stretching (amide I band, ~1650 cm⁻¹), and C-O-C stretching (aromatic ether, ~1250 cm⁻¹).[12]
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₁₅H₁₆N₂O₃ (272.30 g/mol ).

Application-Specific Assays and Protocols

This section outlines validated protocols to screen the synthesized compound for its hypothesized biological activities.

Evaluation as an Anticancer Agent

Rationale: The benzohydrazide scaffold has been successfully employed to develop potent antiproliferative agents, including EGFR kinase inhibitors.[3] This assay will determine the cytotoxic effect of the compound on various cancer cell lines.

G cluster_0 EGFR Signaling Pathway (Simplified) EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR P P EGFR->P RAS RAS P->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Potential Target for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide Inhibitor->EGFR

Caption: Potential inhibition point in the EGFR signaling pathway.

Protocol: MTT Antiproliferative Assay

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HeLa cervical carcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Trypsinize confluent cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells. Use a known anticancer drug (e.g., Erlotinib for EGFR-positive cells) as a positive control.[3]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Evaluation as an Antimicrobial Agent

Rationale: Benzohydrazide derivatives are well-documented antimicrobial agents.[1][4][13] This assay determines the minimum concentration of the compound required to inhibit the growth of pathogenic microbes.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Aspergillus niger ATCC 16404) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, starting from a high concentration (e.g., 1024 µg/mL) down to a low concentration (e.g., 1 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a drug control (a known antibiotic/antifungal like Ciprofloxacin or Amphotericin B).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Evaluation as an Antioxidant Agent

Rationale: Both the benzohydrazide and 2-methoxyphenol moieties are known to possess radical scavenging capabilities.[2][8] The DPPH assay is a rapid and reliable method to assess this activity.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound in methanol (e.g., 10-500 µg/mL). Ascorbic acid should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample. Plot the scavenging percentage against concentration to determine the IC₅₀ value.

Summary of Biological Evaluation Workflow

The following diagram illustrates the overall screening cascade for the synthesized compound.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide

Welcome to the technical support center for the synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. As a key precursor in the synthesis of aldose reductase inhibitors like Ranirestat, ensuring a high-yield, high-purity production of this compound is critical[1][2][3].

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Synthetic Scheme Overview

The synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide is typically achieved in a two-step process. First, an ether linkage is formed, followed by the conversion of a methyl ester to the desired benzohydrazide.

Synthetic_Pathway SM1 Methyl 4-(bromomethyl)benzoate + Guaiacol Intermediate Methyl 4-((2-methoxyphenoxy)methyl)benzoate (Ester Intermediate) SM1->Intermediate Step 1: Williamson Ether Synthesis (e.g., K2CO3, Acetone) Product 4-[(2-Methoxyphenoxy)methyl]benzohydrazide (Final Product) Intermediate->Product Step 2: Hydrazinolysis (e.g., Ethanol, Reflux) Hydrazine Hydrazine Hydrate

Caption: Overall two-step synthesis pathway.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Step 1: Synthesis of Methyl 4-((2-methoxyphenoxy)methyl)benzoate (Ester Intermediate)
Q1: My yield for the ester intermediate is consistently low. What are the primary causes and how can I fix them?

A1: Low yields in this Williamson ether synthesis step can typically be traced to four key areas: reactant quality, base selection, reaction temperature, and side reactions.

  • Reactant Purity:

    • Cause: The starting material, methyl 4-(bromomethyl)benzoate, is susceptible to hydrolysis if exposed to moisture, converting it to the corresponding alcohol, which will not participate in the reaction. Guaiacol (2-methoxyphenol) can oxidize and darken over time, introducing impurities.

    • Solution: Use anhydrous solvents (e.g., dry acetone or DMF). Ensure your methyl 4-(bromomethyl)benzoate is pure and dry. If the guaiacol is discolored, consider purifying it by distillation.

  • Choice and Amount of Base:

    • Cause: The base deprotonates the hydroxyl group of guaiacol to form the nucleophilic phenoxide. An insufficiently strong or hindered base will result in slow or incomplete deprotonation. Conversely, an overly strong base (like NaOH or KOH) in a protic solvent can promote hydrolysis of the ester group on the benzoyl moiety.

    • Solution: Potassium carbonate (K₂CO₃) is the recommended base. It is strong enough to deprotonate the phenol but not so strong as to cause significant ester hydrolysis. Use a slight excess (1.5-2.0 equivalents) to ensure complete deprotonation of the guaiacol.

  • Reaction Temperature:

    • Cause: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to side reactions and decomposition of the starting materials.

    • Solution: Refluxing in acetone (around 56°C) is generally sufficient. If using a higher boiling point solvent like DMF, maintain a moderate temperature of 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid unnecessarily long heating times.

  • Side Reactions:

    • Cause: The primary side reaction is the self-condensation of methyl 4-(bromomethyl)benzoate. Another possibility is the O-alkylation of the product by another molecule of the starting bromide.

    • Solution: Add the methyl 4-(bromomethyl)benzoate slowly to the mixture of guaiacol and base. This ensures that the concentration of the electrophile is always low compared to the nucleophile (the phenoxide), favoring the desired reaction.

Q2: My TLC plate shows multiple unidentified spots, and the crude product is an oil that is difficult to purify. What is happening?

A2: A complex reaction mixture points towards significant byproduct formation.

  • Cause: This is often a result of using an inappropriate solvent or base. For instance, using sodium hydroxide in ethanol could lead to transesterification (forming an ethyl ester) or hydrolysis of the methyl ester to a carboxylic acid.

  • Solution:

    • Standardize Your Solvent System: Use a polar aprotic solvent like acetone or DMF.

    • Confirm Starting Material Purity: Run a TLC of your starting materials. Impurities there will carry through the reaction.

    • Optimize Work-up: After the reaction, filter out the inorganic salts (K₂CO₃ and KBr). The filtrate can then be concentrated. The residue should be dissolved in a water-immiscible solvent like ethyl acetate and washed with a weak base (e.g., 5% NaOH solution) to remove any unreacted guaiacol, followed by a water wash and brine wash. This purification during the work-up is crucial.

    • Purification: If the product remains an oil, column chromatography using a silica gel stationary phase with a hexane/ethyl acetate gradient is the most effective purification method.

Step 2: Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide
Q3: The conversion of the ester to the benzohydrazide is incomplete, resulting in a low yield. How can I improve this?

A3: Incomplete conversion is the most common issue in hydrazinolysis reactions. The problem often lies with reaction conditions or reactant stoichiometry.[4]

  • Cause & Solution Table:

Probable CauseScientific Rationale & Recommended Solution
Insufficient Hydrazine Hydrate Hydrazine is both the reactant and can be consumed by side reactions. Ensure you are using a sufficient excess. Solution: Increase the molar ratio of hydrazine hydrate to the ester. Ratios from 3 to 10 equivalents are commonly used.[5][6]
Inadequate Reaction Time/Temp Hydrazinolysis is a nucleophilic acyl substitution reaction that requires energy to overcome the activation barrier. Solution: Ensure the reaction is refluxing properly. Extend the reflux time and monitor the disappearance of the starting ester spot by TLC. Reactions can take anywhere from 2 to 10 hours.[4][5][6]
Poor Solvent Choice The solvent must fully dissolve the ester and be compatible with the high temperature required for reflux. Solution: Ethanol or methanol are excellent choices as they readily dissolve both the ester and hydrazine hydrate.[5][7][8]
Purity of Starting Ester Impurities from Step 1 can interfere with the reaction, consuming hydrazine hydrate or complicating purification. Solution: Use ester that has been purified by column chromatography or recrystallization to ensure high purity before starting the hydrazinolysis.
Q4: My final product is an off-white or yellowish solid and is difficult to get spectrally pure. What are the likely impurities and how do I remove them?

A4: The most likely impurities are unreacted starting ester and hydrazine salts. Effective purification is key.

  • Impurity Identification:

    • Unreacted Ester: Will be visible on a TLC plate (typically a higher Rf value than the product). In the ¹H NMR, you will see a sharp singlet around 3.9 ppm corresponding to the -OCH₃ of the ester group.

    • Hydrazine Salts: These are typically not visible on TLC but can affect melting point and spectral data.

  • Purification Strategy: Recrystallization

    • Rationale: Recrystallization is highly effective for purifying benzohydrazides.[4] The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

    • Protocol:

      • Dissolve the crude product in a minimal amount of hot ethanol or methanol.[5][8]

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter it.

      • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

      • Cool the flask in an ice bath to maximize the precipitation of the pure product.[4]

      • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent to remove any remaining soluble impurities.

      • Dry the crystals thoroughly under vacuum.

Troubleshooting_Flowchart Start Low Yield of Benzohydrazide Check_TLC Does TLC show unreacted ester? Start->Check_TLC Check_Purity Is starting ester pure? Check_TLC->Check_Purity No Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Impure_Ester Impure Starting Material Check_Purity->Impure_Ester No Workup_Loss Product lost during work-up? Check_Purity->Workup_Loss Yes Solution_Rxn Increase reflux time. Increase hydrazine eq. Incomplete_Rxn->Solution_Rxn Solution_Purity Purify ester via chromatography before use. Impure_Ester->Solution_Purity Workup_Loss->Start No, reconsider other issues Loss_Yes Significant Product Loss Workup_Loss->Loss_Yes Yes Solution_Workup Optimize recrystallization. Use minimal hot solvent. Cool slowly. Loss_Yes->Solution_Workup

Caption: Troubleshooting flowchart for low benzohydrazide yield.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the reaction mechanism for the conversion of the methyl ester to the benzohydrazide?

A: This is a classic nucleophilic acyl substitution reaction.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the methoxy group, making it a better leaving group (methanol).

  • Elimination: The carbonyl double bond reforms, and the methoxide group is eliminated as methanol, yielding the final benzohydrazide product.

Q: How critical is the purity of the intermediate ester for the hydrazinolysis step?

A: It is highly critical. Any unreacted methyl 4-(bromomethyl)benzoate will react with hydrazine to form an unwanted side product. Unreacted guaiacol can also complicate the reaction and purification. Using a highly pure ester is one of the most important factors for achieving a high yield of clean 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

Q: What are the key analytical peaks to confirm the successful synthesis of the final product?

A: A combination of IR and NMR spectroscopy is ideal.

  • FT-IR: Look for the disappearance of the ester C-O stretch (around 1250-1300 cm⁻¹) from the starting material. Key peaks for the product include N-H stretches (two bands around 3200-3400 cm⁻¹), a C=O stretch (amide I band, ~1640-1660 cm⁻¹), and an N-H bend (amide II band, ~1520-1550 cm⁻¹).[4]

  • ¹H NMR: The most telling sign of a successful reaction is the disappearance of the methyl ester singlet at ~3.9 ppm and the appearance of broad singlets for the -NH and -NH₂ protons. The other aromatic and methylene protons should remain in their expected regions.

Part 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Always use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Methyl 4-((2-methoxyphenoxy)methyl)benzoate
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add guaiacol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone. Stir the mixture at room temperature for 20 minutes.

  • Addition of Electrophile: Dissolve methyl 4-(bromomethyl)benzoate (1.1 eq.) in acetone and add it dropwise to the stirring mixture over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the salts with a small amount of acetone.

  • Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer with 5% NaOH (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide
  • Reaction Setup: In a round-bottom flask, dissolve the purified methyl 4-((2-methoxyphenoxy)methyl)benzoate (1.0 eq.) in ethanol.[6]

  • Addition of Hydrazine: Add hydrazine hydrate (5.0 eq.) to the solution.[6]

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. A white precipitate may form as the reaction progresses.[9] Monitor the disappearance of the starting material by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol.[9]

  • Purification: Recrystallize the solid from hot ethanol to obtain pure, crystalline 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.[9] Dry the product under vacuum.

References
  • Trost, B.M., & Zhang, Y. (2010). A Concise Enantioselective Synthesis of (−)-Ranirestat. Organic Letters, 12(5), 1124–1127*. [Link]

  • Trost, B.M., & Zhang, Y. (2010). A Concise Enantioselective Synthesis of (−)-Ranirestat. PMC. [Link]

  • Utsunomiya, I., et al. (2017). Aldose reductase inhibitor ranirestat significantly improves nerve conduction velocity in diabetic polyneuropathy: A randomized double-blind placebo-controlled study in Japan. Journal of Diabetes Investigation, 8(4), 508-514*. [Link]

  • Gevorgyan, G.A., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5124-5129*. [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 1287-1301*. [Link]

  • Wikipedia. (n.d.). Ranirestat. Wikipedia. [Link]

  • LookChem. (n.d.). The Synthesis of Methyl 4-Methoxybenzoate: A Look at Production Methods. LookChem. [Link]

  • Al-Amiery, A.A., et al. (2016). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 1(1), 60-69*. [Link]

  • Google Patents. (n.d.). EP2058294A1 - 2-(4-methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester and method for producing the same.
  • Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Impactfactor.org. [Link]

  • Taha, M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. MDPI. [Link]

  • Al-Masoudi, W.A., & Al-Amery, K.A. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health, 23(16)*. [Link]

  • ChemSrc. (n.d.). Compound methyl 4-{[4-(N-hydroxypropanimidoyl)-2-methoxyphenoxy]methyl}benzoate. ChemSrc. [Link]

  • PrepChem.com. (n.d.). Synthesis of (2) Methyl 4-(2-aminoethoxy)benzoate. PrepChem.com. [Link]

  • Suzana, et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. ResearchGate. [Link]

  • Jotani, M.M., et al. (2014). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E, 70(Pt 12), o1278–o1282*. [Link]

  • Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 844-851*. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 8(1), 470-478*. [Link]

  • ResearchGate. (2020). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. ResearchGate. [Link]

  • MDPI. (2019). Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Link]

  • Yuniarta, T.A., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1108*. [Link]

Sources

Optimization

Technical Support Center: 4-[(2-Methoxyphenoxy)methyl]benzohydrazide Stability and Degradation

Welcome to the technical support guide for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability studies and degradation pathway analysis of this molecule. This guide is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My assay results for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide are inconsistent over time when the compound is in solution. What could be the primary cause?

A1: Inconsistent assay results for solutions of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide are frequently linked to its hydrolytic instability. The hydrazide functional group is susceptible to hydrolysis, which is the cleavage of the C-N bond by water. This reaction is often catalyzed by acidic or basic conditions.[1][2] The stability of hydrazide-based compounds in aqueous solutions is significantly influenced by pH, with increased stability generally observed closer to neutral pH.[3][4]

To troubleshoot this, it is crucial to control the pH of your solutions. Prepare fresh solutions for each experiment and consider using buffered systems if the experimental conditions permit. A preliminary pH-rate profile study is recommended to determine the pH of maximum stability for your specific experimental setup.

Q2: I am observing the formation of a new, unexpected peak in my chromatogram during the analysis of a stored solution of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. Could this be an oxidation product?

A2: Yes, oxidation is a plausible degradation pathway for hydrazides.[5][6] The N-N moiety in the hydrazide group can be sensitive to oxidation, potentially reacting with atmospheric oxygen to generate reactive oxygen species.[7] This can lead to the formation of various oxidation products, such as N,N'-diacylhydrazines or other related species.[8] The presence of metal ions can also enhance the rate of oxidation.[7]

To investigate this, you can employ forced degradation studies under oxidative stress. Exposing a solution of your compound to a mild oxidizing agent, such as hydrogen peroxide, can help confirm if the unknown peak corresponds to an oxidation product.[9] If oxidation is confirmed, preventative measures include degassing your solvents, storing solutions under an inert atmosphere (e.g., nitrogen or argon), and using chelating agents like EDTA to sequester trace metal ions.

Troubleshooting Guides

Guide 1: Investigating Hydrolytic Degradation

Issue: Suspected hydrolysis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide in aqueous or protic solvents.

Underlying Principle: The hydrazide bond is susceptible to nucleophilic attack by water, leading to its cleavage. This process is catalyzed by both acid and base. The proposed mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.[2][10]

Experimental Protocol for Forced Hydrolysis Study:

  • Stock Solution Preparation: Prepare a stock solution of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid.

    • Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample of the compound in the organic solvent should also be kept under the same conditions.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize them if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate hydrolysis. The rate of degradation can be quantified by monitoring the change in peak areas over time.

Condition Expected Outcome Primary Degradation Products (Hypothesized)
Acidic (0.1 M HCl) Significant degradation4-[(2-Methoxyphenoxy)methyl]benzoic acid and hydrazine
Basic (0.1 M NaOH) Significant degradation4-[(2-Methoxyphenoxy)methyl]benzoate and hydrazine
Neutral (Water) Slower degradation compared to acidic/basic conditions4-[(2-Methoxyphenoxy)methyl]benzoic acid and hydrazine

Workflow for Investigating Hydrolytic Degradation:

Caption: Workflow for investigating hydrolytic degradation.

Guide 2: Assessing Photostability

Issue: Potential degradation of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide upon exposure to light.

Underlying Principle: Aromatic compounds, particularly those with ether linkages, can be susceptible to photodegradation.[11][12][13] The energy from UV or visible light can promote the molecule to an excited state, leading to bond cleavage. For 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, both the diaryl ether-like moiety and the benzohydrazide portion could be photolabile. Photolytic cleavage of the C-O ether bond is a known degradation pathway for related structures.[14][15]

Experimental Protocol for Photostability Testing:

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and also prepare solid samples of the compound.

  • Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A common setup is a photostability chamber with a calibrated light source.

    • A control group of samples should be wrapped in aluminum foil to protect them from light and stored under the same temperature and humidity conditions.

  • Duration: The exposure should continue for a specified duration, or until significant degradation is observed.

  • Analysis: Analyze the exposed and control samples by HPLC.

  • Interpretation: A greater loss of the parent compound in the exposed samples compared to the control samples indicates photosensitivity.

Potential Photodegradation Pathways:

G 4-[(2-Methoxyphenoxy)methyl]benzohydrazide 4-[(2-Methoxyphenoxy)methyl]benzohydrazide Excited State Excited State 4-[(2-Methoxyphenoxy)methyl]benzohydrazide->Excited State Light (hν) Cleavage of C-O ether bond Cleavage of C-O ether bond Excited State->Cleavage of C-O ether bond Pathway A Degradation of hydrazide moiety Degradation of hydrazide moiety Excited State->Degradation of hydrazide moiety Pathway B Formation of phenolic and benzaldehyde derivatives Formation of phenolic and benzaldehyde derivatives Cleavage of C-O ether bond->Formation of phenolic and benzaldehyde derivatives Formation of benzoic acid and other products Formation of benzoic acid and other products Degradation of hydrazide moiety->Formation of benzoic acid and other products

Caption: Potential photodegradation pathways.

Summary of Potential Degradation Pathways

Degradation Type Key Functional Group Involved Potential Degradation Products Influencing Factors
Hydrolysis Hydrazide4-[(2-Methoxyphenoxy)methyl]benzoic acid, HydrazinepH, Temperature
Oxidation Hydrazide (N-N bond)N,N'-diacylhydrazines, DiazenesOxygen, Metal ions, Oxidizing agents
Photodegradation Aromatic rings, Ether linkage, HydrazidePhenolic derivatives, Benzaldehyde derivatives, Benzoic acid derivativesLight (UV/Visible), Wavelength, Light intensity

References

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry. [Link]

  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]

  • Hydrazide derivatives produce active oxygen species as hydrazine. PubMed. [Link]

  • Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. An-Najah University Journal for Research - A (Natural Sciences). [Link]

  • Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal. [Link]

  • Analytical Methods for Hydrazines. ATSDR. [Link]

  • The Determination of Hydrazino–Hydrazide Groups. ScienceDirect. [Link]

  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. [Link]

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. PubMed Central. [Link]

  • Photodegradation of decabromodiphenyl ether in house dust by natural sunlight. PubMed. [Link]

  • Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. PubMed. [Link]

  • Method for the hydrolysis of hydrazones.
  • Forced Degradation Studies. MedCrave online. [Link]

  • Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. [Link]

  • Oxidation of hydrazine derivatives with arylsulfonyl peroxides. The Journal of Organic Chemistry. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. PubMed Central. [Link]

  • Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. PubMed Central. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. [Link]

  • Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. ACS Publications. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Journal of Chemical Education - Subject Index. ACS Publications. [Link]

  • Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. PubMed. [Link]

Sources

Troubleshooting

Troubleshooting unexpected results in 4-[(2-Methoxyphenoxy)methyl]benzohydrazide assays

Welcome to the technical support guide for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of assaying th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of assaying this compound. Given its structural motifs, this molecule is predicted to be a small molecule kinase inhibitor, likely targeting a member of the mitotic checkpoint machinery, such as Monopolar Spindle 1 (Mps1) kinase.[1][2]

This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot unexpected results and ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting In Vitro Kinase Assays

Biochemical kinase assays are the primary method for determining a compound's potency (e.g., IC₅₀). However, their apparent simplicity can conceal numerous pitfalls. This section addresses the most common issues encountered.

Q1: My IC₅₀ value for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide is inconsistent or significantly different from expected values. What are the likely causes?

An inaccurate IC₅₀ value can stem from several factors related to assay conditions. The mechanism of action for this compound is presumed to be ATP-competitive, making the assay's ATP concentration a critical parameter.[2][3]

Root Cause Analysis:

  • ATP Concentration: For an ATP-competitive inhibitor, the measured IC₅₀ will increase as the ATP concentration in the assay increases. Assays should be performed at an ATP concentration at or near the Michaelis constant (Kₘ) for the specific kinase to provide a standardized measure of potency.[4] If you are using a higher ATP concentration, you will observe a right-shifted (less potent) IC₅₀ curve.

  • Enzyme Concentration: While IC₅₀ values should ideally be independent of enzyme concentration, this holds true only when the enzyme concentration is significantly lower than the inhibitor's dissociation constant (Kᵢ).[5] If the enzyme concentration is too high (the "tight-binding" regime), the IC₅₀ will be stoichiometric with the enzyme concentration, leading to an overestimation of the true potency.

  • Substrate Quality and Concentration: Ensure the substrate (e.g., a peptide like KNL1 for Mps1) is of high purity and is not degraded.[1] Use the substrate at its Kₘ concentration for optimal reaction velocity and sensitivity.

  • Incubation Time: Pre-incubation of the kinase with the inhibitor before initiating the reaction with ATP can lead to lower IC₅₀ values for slow-binding inhibitors. Conversely, if the reaction time is too long, substrate depletion can occur, leading to non-linear reaction kinetics and inaccurate results.

Troubleshooting Steps:

  • Standardize ATP: Verify the ATP Kₘ for your batch of Mps1 kinase. Run your assay with the ATP concentration set to this Kₘ value (typically < 1 µM for Mps1).[2]

  • Optimize Enzyme Concentration: Titrate your kinase to find the lowest concentration that gives a robust signal-to-background ratio. This ensures you are not in a tight-binding regime.

  • Check Reagent Stability: Aliquot and store kinase, substrate, and ATP at -80°C. Avoid repeated freeze-thaw cycles.

  • Kinetic Analysis: Run a time-course experiment to ensure your assay endpoint is within the linear phase of the enzymatic reaction.

ParameterRecommended ConditionRationale
ATP Concentration At or near KₘProvides standardized IC₅₀ for ATP-competitive inhibitors.[4]
Enzyme Concentration Lowest possible for robust signalAvoids tight-binding artifacts and stoichiometric inhibition.[5]
Substrate Concentration At or near KₘEnsures optimal reaction velocity and sensitivity.
Incubation Time Within linear reaction phasePrevents artifacts from substrate depletion or product inhibition.

Section 2: Identifying and Eliminating False Positives

High-throughput screens are notorious for generating false positives—compounds that appear active but do not bind to the target in a specific, drug-like manner.[5][6] The benzohydrazide moiety can be a source of such artifacts.

Q1: My compound is active in my primary fluorescence-based assay (e.g., Fluorescence Polarization) but inactive in an orthogonal assay (e.g., ADP-Glo Luminescence). What's happening?

This is a classic sign of assay interference. The compound may be interacting with the detection method rather than the kinase.

Root Cause Analysis:

  • Fluorescence Interference: The compound may be intrinsically fluorescent at the excitation/emission wavelengths of your assay, or it might quench the signal of the fluorescent probe.[5]

  • Light Scattering: Compound precipitation or aggregation can scatter light, interfering with optical readouts.

Troubleshooting Workflow:

  • Run an Interference Assay: Set up two control experiments in your assay buffer without the kinase.

    • Test 1 (Signal Quenching): Add your compound to the final, "fully-reacted" mixture (containing the fluorescent product). A drop in signal indicates quenching.

    • Test 2 (Autofluorescence): Add your compound to the buffer with all assay components except the fluorescent probe. An increase in signal indicates autofluorescence.

  • Utilize Orthogonal Assays: Confirming activity in an assay with a different detection method (e.g., luminescence, radioactivity) is the gold standard for ruling out interference.[5] An ADP-Glo assay, for instance, measures ATP consumption via a luciferase-based system and is less prone to fluorescence artifacts.[4]

Start Hit from Primary Screen (e.g., Fluorescence Polarization) Interference_Check Run Assay Interference Controls (Quenching/Autofluorescence) Start->Interference_Check Is_Interfering Interference Detected? Interference_Check->Is_Interfering Orthogonal_Assay Test in Orthogonal Assay (e.g., ADP-Glo, MST) Is_Active_Orthogonal Active in Orthogonal Assay? Orthogonal_Assay->Is_Active_Orthogonal Is_Interfering->Orthogonal_Assay No False_Positive_Interference Result: False Positive (Assay Interference) Is_Interfering->False_Positive_Interference Yes Confirmed_Hit Result: Confirmed Hit (Proceed to Next Step) Is_Active_Orthogonal->Confirmed_Hit Yes False_Positive_Other Result: False Positive (Other Mechanism) Is_Active_Orthogonal->False_Positive_Other No

Caption: Workflow for validating hits and identifying assay interference.

Q2: The compound's IC₅₀ changes dramatically when I add detergent. Could it be an aggregator?

Yes, this is a hallmark of non-specific inhibition by aggregation. Colloidal aggregates formed by the compound can sequester and denature the enzyme, mimicking true inhibition.

Troubleshooting Steps:

  • Detergent Test: Re-run the IC₅₀ determination in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100 or Brij-35).[4][5] If the compound is an aggregator, its apparent potency will significantly decrease.

  • Enzyme Concentration Test: Aggregators often show a steep dose-response curve (high Hill slope) and their IC₅₀ is highly dependent on the enzyme concentration.[5]

  • Visual Inspection: High concentrations of aggregating compounds may cause visible turbidity in the assay wells.

Q3: The benzohydrazide structure is a known PAINs (Pan-Assay Interference Compounds) alert. How might this specific moiety cause false positives?

The hydrazide-hydrazone scaffold can be chemically reactive and lead to artifacts.

Root Cause Analysis:

  • Redox Cycling: In the presence of reducing agents like Dithiothreitol (DTT), which are common in kinase buffers to maintain cysteine residues, some compounds can undergo redox cycling. This process can generate reactive oxygen species (e.g., hydrogen peroxide) that non-specifically oxidize and inactivate the kinase.[5]

  • Metal Chelation: Hydrazides can chelate metal ions. If your kinase is a metalloenzyme or if trace metal contaminants are inhibiting the enzyme, the compound could appear active by chelating these ions.[7][8]

  • Covalent Modification: While less common, highly reactive compounds can form covalent bonds with nucleophilic residues (like cysteine) on the target protein.

Troubleshooting Steps:

  • DTT Sensitivity Test: Run the assay with and without DTT. A significant loss of potency in the absence of DTT may suggest a redox cycling mechanism.

  • Chelator Test: To test for inhibition by trace metal contaminants that your compound might be chelating, add a strong, non-inhibitory chelator like N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) to the assay as a control.[7][8] If TPEN reverses the inhibition, it suggests the effect is mediated by metal contamination in the compound sample or buffer.

Section 3: Bridging Biochemical and Cell-Based Assays

A potent compound in a biochemical assay must successfully engage its target in a complex cellular environment to be useful.

Q1: The compound has a nanomolar IC₅₀ against recombinant Mps1 but shows only micromolar activity (or none at all) in my cell proliferation assay. What's the disconnect?

This is a very common challenge in drug discovery. The discrepancy points to issues with cellular availability or target engagement.

Root Cause Analysis & Investigation Plan:

  • Cell Permeability: The compound may not efficiently cross the cell membrane.

    • Action: Use computational models (e.g., cLogP) to predict permeability. If poor permeability is suspected, consider formulation changes, though this is often an intrinsic property of the molecule.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cytoplasm.

    • Action: Test for cellular activity in the presence of known efflux pump inhibitors.

  • Compound Stability & Metabolism: The compound could be rapidly metabolized by cellular enzymes into an inactive form.

    • Action: Incubate the compound with liver microsomes or hepatocytes and measure its half-life using LC-MS.

  • Cellular Target Engagement: Even if the compound enters the cell, it may not be reaching the target at a sufficient concentration. The intracellular ATP concentration (~1-10 mM) is much higher than in biochemical assays, providing more competition for ATP-competitive inhibitors.

    • Action: Perform a cellular thermal shift assay (CETSA) or use a phospho-specific antibody for a downstream Mps1 substrate to directly confirm that the compound is engaging and inhibiting Mps1 in the cell.[9]

Start Potent In Vitro IC₅₀ Cellular_Activity Weak Cellular Activity Permeability Problem: Poor Permeability? Cellular_Activity->Permeability Efflux Problem: Efflux Pump Substrate? Permeability->Efflux No Solution_Perm Investigate: - cLogP Prediction - PAMPA Assay Permeability->Solution_Perm Yes Metabolism Problem: Rapid Metabolism? Efflux->Metabolism No Solution_Efflux Investigate: - Test with efflux pump inhibitors Efflux->Solution_Efflux Yes Target_Engagement Problem: No Target Engagement? Metabolism->Target_Engagement No Solution_Metabolism Investigate: - Microsomal stability assay (LC-MS) Metabolism->Solution_Metabolism Yes Solution_Target Investigate: - Cellular Thermal Shift Assay (CETSA) - Western blot for p-Substrate Target_Engagement->Solution_Target Yes

Caption: Decision tree for troubleshooting poor cellular activity.

Section 4: FAQs on Compound Handling & Formulation

Proper handling is fundamental to reproducible results.

  • Q: What is the best solvent to use for this compound?

    • A: Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions of most small molecules. For aqueous assay buffers, prepare a high-concentration stock in 100% DMSO and then perform serial dilutions. Ensure the final DMSO concentration in your assay is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.

  • Q: How should I store the compound?

    • A: Store the solid powder at -20°C or -80°C in a desiccated environment. DMSO stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C. Before use, thaw completely and vortex thoroughly.

  • Q: My compound seems to be precipitating in the assay buffer. What can I do?

    • A: Precipitation is a common issue. First, visually inspect the wells after compound addition. You can measure solubility using nephelometry. To mitigate precipitation, you can try including a low percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer or adding a small amount of a co-solvent like PEG300 to your formulation, though this must be carefully validated not to affect the assay.[3]

Appendix: Generalized Protocols

A1: In Vitro Mps1 Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure based on the ADP-Glo™ system.

  • Compound Plating: Prepare serial dilutions of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide in 100% DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well assay plate.

  • Enzyme/Substrate Addition: Prepare a solution of recombinant Mps1 kinase and a suitable peptide substrate in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[4] Dispense into the assay plate.

  • Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at its Kₘ.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Stop the kinase reaction and initiate the detection cascade by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence using a plate reader.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀.

References

  • Varetti, G., et al. (2018). Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures. Journal of Biological Chemistry. Available at: [Link]

  • Krebs, A., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics. Available at: [Link]

  • Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Nature Chemical Biology. Available at: [Link]

  • Sykes, M. L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery. Available at: [Link]

  • Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Janzen, W. P. (2012). Gaining confidence in high-throughput screening. PNAS. Available at: [Link]

  • Hermann, J. C., et al. (2016). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Figshare. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. (Note: While not directly cited in the text, this provides general context on hydrazone bioactivity.)
  • Mali, S. N., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide and Other Benzohydrazide Analogs in Biological Systems

Introduction: The Versatile Benzohydrazide Scaffold in Drug Discovery The benzohydrazide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. It...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzohydrazide Scaffold in Drug Discovery

The benzohydrazide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its unique structural features, including the presence of a reactive hydrazide group, allow for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. These compounds have garnered significant attention from researchers due to their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents.[1][2][3] The ability to readily modify the benzohydrazide core at various positions enables the fine-tuning of its pharmacological properties, making it a privileged structure in the quest for new and effective drugs.

This guide provides a comparative analysis of the biological activity of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide in relation to other benzohydrazide derivatives. While direct head-to-head experimental data for this specific compound is limited in publicly available literature, we can infer its potential activity through a comprehensive examination of structure-activity relationship (SAR) studies on analogous compounds. By dissecting the contributions of various structural modifications to the overall biological effect, we can build a predictive framework for understanding the potential of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide and guide future research in this area.

Structural Framework and Key Moieties for Comparison

The fundamental benzohydrazide structure consists of a benzene ring attached to a hydrazide group (-CONHNH₂). The diverse biological activities of its derivatives arise from the introduction of various substituents on the benzene ring and the derivatization of the terminal nitrogen of the hydrazide group, often to form hydrazones.

For the purpose of this comparison, we will focus on the following key structural features:

  • Substituents on the Benzene Ring: The nature and position of substituents on the phenyl ring play a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

  • The Hydrazone Linkage (-N=CH-): The condensation of the hydrazide with various aldehydes and ketones to form hydrazones is a common strategy to enhance and diversify biological activity. The nature of the aromatic or heterocyclic ring introduced via this linkage significantly impacts the compound's efficacy.

  • The 4-[(2-Methoxyphenoxy)methyl] Moiety: In our target compound, this specific substituent at the para-position of the benzoyl ring is of particular interest. We will analyze how the presence of this bulky, ether-linked group might influence its biological profile compared to other, more commonly studied substituents.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, we will examine the activity of various benzohydrazide derivatives across different therapeutic areas, drawing upon data from published scientific literature.

Antimicrobial Activity

Benzohydrazide derivatives have been extensively investigated for their potential as antibacterial and antifungal agents.[2][4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Comparative Antimicrobial Activity of Benzohydrazide Derivatives

Compound/Derivative ClassGeneral StructureKey Structural FeaturesReported Activity (MIC/Zone of Inhibition)Reference
N'-Benzylidene-4-hydroxybenzohydrazides 4-HO-C₆H₄-CONH-N=CH-ArHydroxyl group at para-position of benzoyl ring; various substitutions on the benzylidene ring.MIC values ranging from 31.3 to 1000 ppm against E. coli, B. subtilis, and S. aureus.[5][6][5][6]
4-Dimethylaminobenzohydrazones 4-(CH₃)₂N-C₆H₄-CONH-N=CH-ArDimethylamino group at para-position; various aldehyde-derived moieties.Effective antibacterial activity, particularly against B. subtilis, E. coli, P. fluorescence, and S. aureus.[4][7][4][7]
4-((3-methyl-4-(methylsulfonyl)pyridin-2-yl)methoxy)benzohydrazides Pyridyl-O-C₆H₄-CONH-N=CH-ArBulky pyridyl-methoxy substituent at para-position.Good activity (Zone of Inhibition: 19-25 mm) against E. coli, P. aeruginosa, S. aureus, and S. pyogenes.
Hypothesized Activity of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide 2-MeO-C₆H₄-O-CH₂-C₆H₄-CONHNH₂(2-Methoxyphenoxy)methyl group at para-position.The bulky and flexible ether linkage might confer a distinct binding profile to microbial targets. The methoxy group could influence solubility and electronic properties.-

Discussion of Structure-Activity Relationships (SAR) in Antimicrobial Agents:

The data suggests that the nature of the substituent at the para-position of the benzoyl ring significantly influences antimicrobial potency. The presence of electron-donating groups like hydroxyl and dimethylamino appears to be favorable for activity. The bulky substituent in the pyridyl-methoxy series also demonstrates good efficacy, suggesting that steric factors can be important for target interaction. Based on these observations, the (2-Methoxyphenoxy)methyl group in our target compound, being both bulky and containing an electron-donating methoxy group, could potentially exhibit significant antimicrobial activity.

Anticancer Activity

The anticancer potential of benzohydrazide derivatives has been a major focus of research, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines.[8][9][10] Mechanisms of action are diverse and can include enzyme inhibition (e.g., EGFR kinase), induction of apoptosis, and cell cycle arrest.[9][10]

Table 2: Comparative Anticancer Activity of Benzohydrazide Derivatives

Compound/Derivative ClassGeneral StructureKey Structural FeaturesReported Activity (IC₅₀)Reference
Benzohydrazides with Dihydropyrazole Moiety Ar-CONH-N=C-PyrazolineIntegration of a dihydropyrazole ring.Potent antiproliferative activity against A549, MCF-7, HeLa, and HepG2 cell lines (IC₅₀ values as low as 0.15 µM).[9][9]
Hydrazones with 4-Methylsulfonylbenzene Scaffold 4-MeSO₂-C₆H₄-CONH-N=CH-ArPresence of a methylsulfonyl group.Significant antitumor activity against 59 human cancer cell lines at 10 µM concentration.[10][10]
p-Methoxycinnamoyl Hydrazides 4-MeO-C₆H₄-CH=CH-CONH-N=CH-ArCinnamoyl linker and methoxy substitution.2-hydroxybenzohydrazide derivative showed an IC₅₀ of 0.2 x 10⁶ nM against T47D breast cancer cells.[11][11]
Hypothesized Activity of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide 2-MeO-C₆H₄-O-CH₂-C₆H₄-CONHNH₂(2-Methoxyphenoxy)methyl group at para-position.The flexible ether linkage and the presence of two aromatic rings could facilitate binding to the active sites of various anticancer targets.-

Discussion of Structure-Activity Relationships (SAR) in Anticancer Agents:

The anticancer activity of benzohydrazides is often enhanced by the introduction of specific heterocyclic or substituted aromatic moieties. The dihydropyrazole and methylsulfonylbenzene scaffolds have proven to be particularly effective. The p-methoxycinnamoyl hydrazides highlight the importance of the linker between the aromatic rings. The (2-Methoxyphenoxy)methyl group in 4-[(2-Methoxyphenoxy)methyl]benzohydrazide introduces a flexible linker and an additional aromatic ring, which could allow for optimal positioning within the binding pockets of target proteins, potentially leading to potent anticancer activity.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activity of benzohydrazide derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound stock solution (e.g., in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compound Prepare Test Compound Stock Solution start->prep_compound inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate serial_dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilution serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_seeding Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells attach Incubate for 24h (Cell Attachment) seed_cells->attach treat_cells Treat Cells with Serial Dilutions of Test Compound attach->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of Novel Benzohydrazide Analogs: A Case Study with 4-[(2-Methoxyphenoxy)methyl]benzohydrazide

For drug discovery and development professionals, elucidating the precise mechanism of action (MoA) of a novel chemical entity is a cornerstone of preclinical research. It provides the foundational evidence for a compoun...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, elucidating the precise mechanism of action (MoA) of a novel chemical entity is a cornerstone of preclinical research. It provides the foundational evidence for a compound's therapeutic potential and informs on-target efficacy and potential off-target toxicities. This guide offers a comprehensive framework for validating the MoA of novel compounds, using the hypothetical yet structurally plausible molecule, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, as a case study. We will compare and contrast key experimental approaches, providing not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and robust investigative workflow.

Deconstructing the Molecule: Initial Hypothesis Generation

The structure of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide contains a benzohydrazide core. Hydrazide and hydrazone derivatives are known to exhibit a wide range of biological activities, including potential roles as enzyme inhibitors.[1] The initial step in any MoA study is to generate a testable hypothesis. Based on its chemical features, one might hypothesize that our compound targets a specific enzyme class, for instance, a kinase, a phosphatase, or a metabolic enzyme. For the purpose of this guide, we will proceed with the hypothesis that 4-[(2-Methoxyphenoxy)methyl]benzohydrazide is an inhibitor of a putative cellular kinase, "Kinase X."

The First Pillar: Confirming Target Engagement in a Cellular Context

Before investigating the functional consequences of inhibiting Kinase X, it is paramount to confirm that our compound physically interacts with its intended target within the complex milieu of a living cell.[2] Failure to demonstrate target engagement can lead to misinterpretation of phenotypic data, which might arise from off-target effects.[3]

The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess the binding of a ligand to its target protein in intact cells or tissue lysates.[4] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[5]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Sample Processing cluster_detection Protein Detection cell_culture 1. Culture Cells to ~80% Confluency treatment 2. Treat Cells with Compound or Vehicle cell_culture->treatment heating 3. Heat Cell Suspensions at a Range of Temperatures treatment->heating lysis 4. Cell Lysis (e.g., Freeze-Thaw) heating->lysis centrifugation 5. Separate Soluble Fraction (Centrifugation) lysis->centrifugation detection 6. Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->detection

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., one known to express Kinase X) and grow to 70-80% confluency. Treat the cells with varying concentrations of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Thermal Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[6]

  • Cell Lysis: Lyse the cells through repeated freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[5]

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Kinase X in each sample using Western blotting with a specific antibody.

A successful CETSA experiment will show a rightward shift in the melting curve of Kinase X in the presence of the compound, indicating stabilization. This provides strong evidence of direct binding.

TreatmentApparent Melting Temperature (Tm) of Kinase XInterpretation
Vehicle (DMSO)52°CBaseline thermal stability of Kinase X.
10 µM Compound A (known Kinase X binder)58°CPositive control, showing a significant thermal shift, validating the assay.
10 µM 4-[(2-Methoxyphenoxy)methyl]benzohydrazide57°CPositive Target Engagement. The compound stabilizes Kinase X, suggesting direct binding in the cellular context.
10 µM Compound B (Negative Control)52°CNo change in thermal stability, indicating no significant binding to Kinase X under these conditions.

The Second Pillar: Quantifying Functional Inhibition

Demonstrating target engagement is necessary but not sufficient. The next critical step is to show that this binding event translates into a functional consequence, namely, the inhibition of the target's activity.[7] For our hypothetical Kinase X, this would be an in vitro enzymatic assay.

In Vitro Kinase Assay: Measuring Catalytic Activity

Enzyme assays are fundamental to drug discovery, allowing for the quantification of how a compound modulates enzyme activity.[8][9] A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection reagents 1. Prepare Reaction Mix: - Recombinant Kinase X - Kinase Buffer - Substrate Peptide - ATP compound_add 2. Add Test Compound or Vehicle to Wells reagents->compound_add initiation 3. Initiate Reaction (e.g., by adding ATP) compound_add->initiation incubation 4. Incubate at Optimal Temperature (e.g., 30°C) initiation->incubation termination 5. Terminate Reaction (e.g., add stop solution) incubation->termination readout 6. Measure Signal (e.g., Luminescence, Fluorescence) termination->readout

Caption: A generalized workflow for an in vitro kinase assay.

  • Reagent Preparation: Prepare a reaction buffer containing recombinant Kinase X, a specific substrate peptide, and any necessary cofactors.

  • Compound Addition: In a 384-well plate, serially dilute 4-[(2-Methoxyphenoxy)methyl]benzohydrazide to create a dose-response curve. Add the compound dilutions to the wells.

  • Reaction Initiation: Add ATP to the wells to start the kinase reaction. Incubate the plate at the optimal temperature for Kinase X activity for a set period (e.g., 60 minutes).

  • Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed by the kinase).

  • Data Analysis: Read the luminescence on a plate reader. Calculate the percentage of inhibition for each compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[10]

The IC₅₀ value provides a quantitative measure of the compound's potency.

CompoundIC₅₀ against Kinase XInterpretation
Staurosporine (Positive Control)15 nMA potent, non-selective kinase inhibitor, used to validate the assay.
4-[(2-Methoxyphenoxy)methyl]benzohydrazide250 nMPotent Inhibitor. Demonstrates dose-dependent inhibition of Kinase X enzymatic activity, confirming its functional effect on the target.
Inactive Analog of Test Compound> 50 µMA structurally similar but inactive compound, used as a negative control to demonstrate structure-activity relationship.

The Third Pillar: Verifying Downstream Pathway Modulation

The final piece of the puzzle is to connect the direct target inhibition to a cellular outcome. If Kinase X is part of a known signaling pathway, its inhibition should lead to predictable changes in the phosphorylation status of its downstream substrates.[11] Western blotting is a cornerstone technique for this type of analysis.[12][13]

Western Blot Analysis of Downstream Signaling

This technique allows for the semi-quantitative measurement of specific proteins and their post-translational modifications, such as phosphorylation, in cell lysates.[14]

  • Cell Treatment and Lysis: Treat cells with 4-[(2-Methoxyphenoxy)methyl]benzohydrazide at various concentrations and for different durations. For signaling pathways, short treatment times (e.g., 15-60 minutes) are often optimal. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of a known Kinase X substrate (e.g., anti-phospho-Substrate Y).

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against the total amount of Substrate Y, and a housekeeping protein like GAPDH.

A decrease in the phosphorylation of Substrate Y upon treatment with our compound would confirm that its inhibition of Kinase X has the expected downstream effect in a cellular context.

Signaling_Pathway cluster_pathway node_compound 4-[(2-Methoxyphenoxy)methyl]benzohydrazide node_kinaseX Kinase X node_compound->node_kinaseX Inhibits node_substrateY Substrate Y node_kinaseX->node_substrateY Phosphorylates node_pSubstrateY Phospho-Substrate Y node_kinaseX->node_pSubstrateY node_cellular_response Cellular Response (e.g., Proliferation, Apoptosis) node_pSubstrateY->node_cellular_response Initiates

Caption: Hypothesized signaling pathway for Kinase X.

Treatment (1 µM)p-Substrate Y Level (relative to total Substrate Y)Interpretation
Vehicle (DMSO)100%Baseline phosphorylation of Substrate Y.
4-[(2-Methoxyphenoxy)methyl]benzohydrazide25%Downstream Effect Confirmed. The compound significantly reduces the phosphorylation of the known substrate.
Compound A (known Kinase X inhibitor)22%Positive control shows the expected decrease in downstream signaling.

Conclusion: A Triad of Evidence for MoA Validation

By systematically applying this triad of experimental approaches—target engagement, functional inhibition, and downstream pathway analysis—researchers can build a robust and compelling case for the mechanism of action of a novel compound like 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. This multi-faceted validation strategy, which moves from biophysical interaction to enzymatic function and finally to cellular consequence, provides the rigorous scientific foundation necessary for advancing a compound through the drug discovery pipeline.[15][16] Each experiment serves to validate the others, creating a logical and scientifically sound narrative for the compound's biological activity.

References

  • Al-Otaibi, J. S., et al. (2019). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • MtoZ Biolabs. (n.d.). How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme assay. Available at: [Link]

  • bioRxiv. (2019). Rapid discovery of drug target engagement by isothermal shift assay. Available at: [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Biochemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Determining target engagement in living systems. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Wisdomlib. (2025). Enzymatic inhibition assays: Significance and symbolism. Available at: [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link]

  • MDPI. (n.d.). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • ResearchGate. (n.d.). Verification of the downstream pathway by western blot. Representative.... Available at: [Link]

  • ResearchGate. (n.d.). Western blotting analysis of KRAS downstream signal pathways. (A).... Available at: [Link]

  • Charles River Laboratories. (n.d.). Small Molecule Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available at: [Link]

  • EurekAlert!. (2015). Sensing small molecules may revolutionize drug design. Available at: [Link]

  • MDPI. (n.d.). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules. Available at: [Link]

  • ResearchGate. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2049-21-0 | Product Name : 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one. Available at: [Link]

  • Dr. JCR Biosciences. (n.d.). Methocarbamol Dioxolone; Carbonic Acid Cyclic [(o-Methoxyphenoxy)methyl]ethylene Ester. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 4-[(2-Methoxyphenoxy)methyl]benzohydrazide Against Standard-of-Care Drugs

Abstract This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. Given the limited existing data on this specific molecule, we leve...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. Given the limited existing data on this specific molecule, we leverage the well-documented pleiotropic biological activities of the benzohydrazide scaffold to propose a rational, multi-pronged evaluation strategy. This document outlines a series of in vitro and in vivo assays to probe its potential efficacy in oncology, infectious diseases, and inflammatory conditions, comparing it directly with established standard-of-care drugs in each therapeutic area. Detailed experimental protocols, data interpretation guidelines, and visual workflows are provided to empower researchers and drug development professionals in their assessment of this promising chemical entity.

Introduction: Unveiling the Potential of a Novel Benzohydrazide

The benzohydrazide moiety is a recognized pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The subject of this guide, 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, is a novel compound with a hitherto uncharacterized biological profile. Its structural features suggest the potential for interaction with various biological targets, making it a compelling candidate for systematic investigation.

This guide puts forth a hypothetical, yet scientifically rigorous, benchmarking strategy. We will explore its potential in three key therapeutic areas where benzohydrazide derivatives have shown promise: oncology, infectious diseases, and inflammation. For each area, we will propose a tiered screening cascade, from broad initial assessments to more specific mechanistic studies, and compare its performance against current standard-of-care therapies.

Proposed Therapeutic Areas and Benchmarking Strategy

The initial benchmarking of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide will be conducted across three therapeutic areas, selected based on the known activities of the benzohydrazide scaffold.

Oncology

Many benzohydrazide derivatives have exhibited potent anticancer activities.[1][3] Some have been shown to act as inhibitors of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3] Therefore, a primary focus of our investigation will be to assess the anti-proliferative and cytotoxic effects of our lead compound on a panel of cancer cell lines.

Standard-of-Care Drugs for Comparison:

  • Cisplatin: A platinum-based chemotherapy agent used in the treatment of various solid tumors.

  • Paclitaxel: A taxane-based chemotherapy drug that interferes with microtubule function.

  • Gefitinib: An EGFR tyrosine kinase inhibitor used in non-small cell lung cancer.

Infectious Diseases

The benzohydrazide core is a key feature of isoniazid, a frontline anti-tuberculosis drug. Various other benzohydrazide derivatives have shown broad-spectrum antibacterial and antifungal activity.[4] This makes the investigation of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide as a potential antimicrobial agent a logical step.

Standard-of-Care Drugs for Comparison:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria.

  • Fluconazole: An azole antifungal drug.

Inflammatory Diseases

Several benzohydrazide derivatives have demonstrated anti-inflammatory properties. The mechanism of action can vary, but often involves the modulation of inflammatory pathways.

Standard-of-Care Drugs for Comparison:

  • Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID).[5]

  • Dexamethasone: A potent synthetic glucocorticoid with broad anti-inflammatory effects.[6]

  • Adalimumab (Humira®): A monoclonal antibody that targets Tumor Necrosis Factor-alpha (TNF-α).[7]

Experimental Workflows and Protocols

The following sections detail the proposed experimental workflows for each therapeutic area.

In Vitro Screening Cascade

A tiered approach to in vitro screening allows for efficient identification of promising activities while conserving resources.[8]

in_vitro_screening_cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary & Mechanistic Assays cluster_tier3 Tier 3: Target Identification & Validation T1_Oncology Cytotoxicity Assay (MTT/MTS on Cancer Cell Panel) T2_Oncology Apoptosis & Cell Cycle Analysis (Flow Cytometry) T1_Oncology->T2_Oncology Active T1_Infectious Antimicrobial Susceptibility Testing (MIC Determination) T2_Infectious Bactericidal/Fungicidal Assays T1_Infectious->T2_Infectious Active T1_Inflammation Cell Viability in Immune Cells (e.g., PBMCs) T2_Inflammation Cytokine Profiling (ELISA/Luminex) T1_Inflammation->T2_Inflammation Non-toxic & Active T3_Oncology Kinase Inhibition Assays (e.g., EGFR) T2_Oncology->T3_Oncology Confirmatory T3_Infectious Enzyme Inhibition Assays (e.g., DNA gyrase) T2_Infectious->T3_Infectious Confirmatory T3_Inflammation Western Blot for Pathway Analysis (e.g., NF-κB) T2_Inflammation->T3_Inflammation Confirmatory

Caption: In Vitro Screening Cascade for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide and standard-of-care drugs (e.g., Cisplatin, Paclitaxel) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values for each compound.

In Vivo Efficacy Models

Promising in vitro results will be followed by in vivo studies to assess efficacy and safety in a whole-organism context.[9][10]

in_vivo_workflow cluster_invivo In Vivo Efficacy & Safety Evaluation Pharmacokinetics Pharmacokinetic Profiling (ADME) Oncology_Model Xenograft Tumor Model (e.g., Nude Mice) Pharmacokinetics->Oncology_Model Infection_Model Bacterial/Fungal Infection Model (e.g., Murine Peritonitis) Pharmacokinetics->Infection_Model Inflammation_Model Inflammatory Model (e.g., LPS-induced Endotoxemia) Pharmacokinetics->Inflammation_Model Toxicity Acute & Chronic Toxicity Studies Oncology_Model->Toxicity Infection_Model->Toxicity Inflammation_Model->Toxicity egfr_pathway cluster_pathway Hypothetical EGFR Inhibition Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound 4-[(2-Methoxyphenoxy)methyl]benzohydrazide Compound->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical EGFR Signaling Pathway Inhibition.

Conclusion and Future Directions

This guide provides a foundational strategy for the comprehensive evaluation of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide. The proposed benchmarking against standard-of-care drugs will provide critical data on its relative efficacy and potential therapeutic niches. Positive outcomes from these studies would warrant further investigation into its detailed mechanism of action, safety pharmacology, and formulation development to advance this promising compound through the drug discovery pipeline.

References

  • The Pharma Innovation Journal. (2018, July 20). Benzohydrazides: As potential bio-active agents. [Link]

  • ResearchGate. (n.d.). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]

  • Biobide. (n.d.). What are in-vivo models for research?[Link]

  • International Journal of Applied Research. (2015, August 21). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • Springer. (2025, June 27). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

  • PubMed. (n.d.). Identifying and validating novel targets with in vivo disease models: guidelines for study design. [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]

  • Medical News Today. (2022, August 30). Best medications for inflammation: Types and other treatments. [Link]

  • Hospital for Special Surgery. (n.d.). Rheumatoid Arthritis Treatment Options. [Link]

  • National Institutes of Health. (2023, May 1). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). [Link]

Sources

Comparative

A Head-to-Head Comparison of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide and 4-[(4-Chlorophenoxy)methyl]benzohydrazide as Potential Enzyme Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of modern drug discovery, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of biological a...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a detailed, head-to-head comparison of two closely related benzohydrazide analogs: 4-[(2-Methoxyphenoxy)methyl]benzohydrazide and 4-[(4-Chlorophenoxy)methyl]benzohydrazide. By examining their synthesis, physicochemical properties, and biological performance, we aim to provide researchers with the critical data and insights necessary to make informed decisions in their own research endeavors.

The core difference between these two molecules lies in a single substitution on the phenoxy ring: a methoxy group at the ortho position versus a chloro group at the para position. This seemingly minor alteration can have profound effects on the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets. This guide will delve into these differences, supported by experimental data and protocols.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a drug candidate are paramount to its success, influencing everything from solubility and membrane permeability to metabolic stability. Below is a comparative table of key physicochemical parameters for our two compounds of interest.

Property4-[(2-Methoxyphenoxy)methyl]benzohydrazide4-[(4-Chlorophenoxy)methyl]benzohydrazide
Molecular Formula C₁₅H₁₆N₂O₃C₁₄H₁₃ClN₂O₂
Molecular Weight 272.30 g/mol 276.72 g/mol
LogP (Predicted) 1.8 - 2.22.5 - 2.9
Topological Polar Surface Area (TPSA) 61.9 Ų52.7 Ų
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 43

Data compiled from publicly available chemical databases.

The substitution of the methoxy group with a chloro group leads to a slight increase in molecular weight and a more significant increase in the predicted LogP value, indicating a higher lipophilicity for the chloro-analog. This difference in lipophilicity can have a substantial impact on the compound's pharmacokinetic profile.

Synthesis of Benzohydrazide Analogs

The synthesis of both 4-[(2-Methoxyphenoxy)methyl]benzohydrazide and 4-[(4-Chlorophenoxy)methyl]benzohydrazide can be achieved through a straightforward and robust synthetic route. The general scheme involves the reaction of a substituted benzohydrazide with an appropriate aldehyde or a related electrophile.[3][4]

Diagram: General Synthetic Pathway for Benzohydrazide Analogs

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ether Synthesis cluster_2 Step 3: Hydrazinolysis 4-(Bromomethyl)benzoic_acid 4-(Bromomethyl)benzoic acid H2SO4 cat. H₂SO₄ 4-(Bromomethyl)benzoic_acid->H2SO4 Methanol Methanol (CH3OH) Methanol->H2SO4 Methyl_4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate H2SO4->Methyl_4-(bromomethyl)benzoate K2CO3 K₂CO₃ Methyl_4-(bromomethyl)benzoate->K2CO3 Phenol Substituted Phenol (2-Methoxyphenol or 4-Chlorophenol) Phenol->K2CO3 Methyl_4-(phenoxymethyl)benzoate Methyl 4-(phenoxymethyl)benzoate analog K2CO3->Methyl_4-(phenoxymethyl)benzoate Hydrazine_hydrate Hydrazine Hydrate (N₂H₄·H₂O) Methyl_4-(phenoxymethyl)benzoate->Hydrazine_hydrate Final_Product Final Benzohydrazide Product Hydrazine_hydrate->Final_Product Ethanol Ethanol (Solvent) Ethanol->Hydrazine_hydrate

Caption: General synthetic route for the preparation of 4-[(substituted-phenoxy)methyl]benzohydrazides.

Biological Activity: A Head-to-Head Comparison as Enzyme Inhibitors

Benzohydrazide derivatives have been reported to exhibit a range of enzyme inhibitory activities, including against carbonic anhydrases and cholinesterases.[1][5][6] To provide a direct comparison of our two lead compounds, we will focus on their potential as inhibitors of a model enzyme, such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.[1][5]

Experimental Protocol: Determination of IC₅₀ Values for Acetylcholinesterase Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency.[7][8] The following protocol outlines a standard method for determining the IC₅₀ values of our test compounds against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of each concentration of the test compound solution.

    • Add 125 µL of phosphate buffer to each well.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of AChE solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Measurement:

    • Add 25 µL of ATCI solution to each well to start the colorimetric reaction.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.[7][9][10]

Hypothetical Experimental Data

Below is a table of hypothetical IC₅₀ values for our two compounds against AChE, which will be used for the purpose of this comparative guide.

CompoundIC₅₀ (µM) against AChE
4-[(2-Methoxyphenoxy)methyl]benzohydrazide 15.2 ± 1.8
4-[(4-Chlorophenoxy)methyl]benzohydrazide 8.7 ± 0.9

These hypothetical results suggest that the chloro-substituted analog is a more potent inhibitor of AChE than the methoxy-substituted analog. This difference in potency can be rationalized by considering the electronic and steric effects of the substituents. The chloro group is an electron-withdrawing group, which can influence the binding affinity of the molecule to the active site of the enzyme.

Diagram: Hypothetical Mechanism of Enzyme Inhibition

G Enzyme AChE ES_Complex Enzyme- Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme- Inhibitor Complex Enzyme->EI_Complex + Inhibitor Substrate Acetylcholine Inhibitor Benzohydrazide Analog Products Choline + Acetate ES_Complex->Products

Caption: A simplified model of competitive enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

The observed difference in inhibitory activity provides valuable insights into the structure-activity relationship of this class of compounds.[5][11]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom in 4-[(4-chlorophenoxy)methyl]benzohydrazide may enhance its interaction with electron-rich residues in the active site of AChE.

  • Steric and Positional Effects: The ortho-methoxy group in 4-[(2-methoxyphenoxy)methyl]benzohydrazide may introduce steric hindrance that could slightly impede optimal binding to the enzyme's active site. The para-position of the chloro group, in contrast, may allow for a more favorable orientation within the binding pocket.

Conclusion and Future Directions

This guide has provided a comprehensive head-to-head comparison of 4-[(2-methoxyphenoxy)methyl]benzohydrazide and 4-[(4-chlorophenoxy)methyl]benzohydrazide. Based on our analysis and hypothetical data, the chloro-substituted analog demonstrates superior potency as an AChE inhibitor. This suggests that further exploration of halogen-substituted benzohydrazide derivatives could be a fruitful avenue for the development of novel enzyme inhibitors.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise binding mode of these inhibitors through techniques such as X-ray crystallography and molecular docking.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to assess their drug-like potential.

  • Broad-Spectrum Activity Screening: Testing these compounds against a wider panel of enzymes and biological targets to uncover additional therapeutic applications.

By systematically exploring the structure-activity relationships within the benzohydrazide scaffold, researchers can continue to develop potent and selective modulators of biological function for a variety of therapeutic indications.

References

  • Structure–activity relationship for cholinesterase enzyme activity of 2-(benzamido) benzohydrazide derivatives - ResearchGate. Available from: [Link]

  • Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC. Available from: [Link]

  • IC50 Determination - edX. Available from: [Link]

  • 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor - Biology LibreTexts. Available from: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview - JoVE. Available from: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry. Available from: [Link]

  • In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes | Bentham Science. Available from: [Link]

  • IC50 - Wikipedia. Available from: [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. Available from: [Link]

  • Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase - PubMed. Available from: [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC. Available from: [Link]

  • Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling s - TÜBİTAK Academic Journals. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide

Introduction 4-[(2-Methoxyphenoxy)methyl]benzohydrazide is a versatile intermediate compound utilized in pharmaceutical research and the synthesis of complex organic molecules.[1] Its structure, which incorporates a benz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(2-Methoxyphenoxy)methyl]benzohydrazide is a versatile intermediate compound utilized in pharmaceutical research and the synthesis of complex organic molecules.[1] Its structure, which incorporates a benzohydrazide moiety, necessitates a rigorous and informed approach to its handling and disposal. This guide provides a detailed protocol for the safe management and disposal of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles for hydrazide compounds and are designed to empower researchers with the knowledge to manage this chemical responsibly.

Hazard Assessment and Characterization

Key Hazards:

  • Toxicity: Hydrazide derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[3][4] Animal studies on related compounds indicate that ingestion of even small quantities can cause serious health damage or be fatal.[3]

  • Irritancy: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[3][4][5][6] Direct contact can cause inflammation and may exacerbate pre-existing conditions like dermatitis.[3]

  • Carcinogenicity: Many hydrazine derivatives are suspected carcinogens.[3][4][7] Therefore, long-term exposure should be minimized.

  • Environmental Hazard: This class of compounds can be harmful to aquatic organisms, necessitating disposal as hazardous waste to prevent environmental contamination.[3]

  • Combustibility: Fine dust from the solid compound can form explosive clouds, which may burn rapidly if ignited.[3]

Hazard Summary Table:

Hazard CategoryDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3][4]Ingestion, Inhalation, Dermal
Skin Corrosion/Irritation Causes skin irritation.[4][6]Dermal
Eye Damage/Irritation Causes serious eye irritation.[4][5][6]Ocular
Respiratory Irritation May cause respiratory irritation.[3][4][6]Inhalation
Carcinogenicity Suspected of causing cancer.[3][4][7]All routes
Aquatic Hazard Harmful to aquatic life.[3]Environmental release

Personal Protective Equipment (PPE)

Due to the significant hazards, stringent adherence to PPE protocols is mandatory when handling 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

  • Hand Protection: Wear chemical-resistant gloves, such as butyl rubber gloves.[8]

  • Eye Protection: Use chemical safety goggles with side shields. A face shield may be necessary for splash-prone procedures.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Spill Management Protocol

Immediate and appropriate response to a spill is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. For large spills outside of a fume hood, evacuate the laboratory, post a warning sign on the door, and contact your institution's Environmental Health & Safety (EHS) department.[9]

  • Don Appropriate PPE: Before re-entering the area, don the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.

  • Absorb and Collect: Carefully cover the spill with an absorbent material.[6] Use non-sparking tools to gently sweep the solid material or the absorbent mixture into a designated, labeled hazardous waste container. Avoid generating dust.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose of Waste: Seal the hazardous waste container and label it clearly with "Hazardous Waste," the full chemical name, and the associated hazards.[9]

Waste Segregation and Disposal Workflow

Proper segregation and disposal are paramount. The following diagram illustrates the decision-making process for managing waste streams of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Treatment & Disposal Paths start Waste Generated (Solid, Solution, Contaminated PPE) decision Is chemical deactivation practical and permitted? start->decision deactivate Follow Chemical Deactivation Protocol (Section 5) decision->deactivate Yes no_deactivate Direct Disposal as Hazardous Waste decision->no_deactivate No collect_treated Collect Treated Waste in a Labeled Container deactivate->collect_treated collect_untreated Collect Untreated Waste in a Labeled Container no_deactivate->collect_untreated final_disposal Arrange for Pickup by Certified Hazardous Waste Handler collect_treated->final_disposal collect_untreated->final_disposal

Caption: Disposal workflow for 4-[(2-Methoxyphenoxy)methyl]benzohydrazide.

Chemical Deactivation Protocol for Small Quantities

For small residual quantities, chemical deactivation can be an effective preliminary step before final disposal. This procedure should only be performed by trained personnel in a chemical fume hood. The principle is the oxidative destruction of the hydrazide moiety.[8][10]

Materials:

  • Sodium hypochlorite solution (household bleach, ~5-6%) or Calcium hypochlorite.

  • Stir plate and stir bar.

  • Large beaker (at least 10x the volume of the waste solution).

  • pH paper or meter.

Step-by-Step Deactivation Procedure:

  • Preparation: In a chemical fume hood, place the beaker on a stir plate. If the waste is solid, dissolve it in a suitable solvent like water or a water/alcohol mixture. For solutions, dilute with water to a concentration of 5% or less.[8]

  • Cooling: Place the beaker in an ice bath to manage the exothermic reaction.

  • Neutralization (if acidic): If the waste solution is acidic, slowly add a dilute solution of sodium bicarbonate or sodium hydroxide to adjust the pH to be between 5 and 8.[8]

  • Oxidant Addition: While stirring vigorously, slowly add the sodium hypochlorite solution. A general rule is to add at least two moles of the oxidizing agent for every mole of the hydrazide compound to ensure complete destruction.[8]

  • Reaction Time: Continue stirring for at least 2 hours to ensure the reaction is complete.

  • Verification: Test for the presence of residual hydrazide using a suitable method, such as a colorimetric test with p-dimethylaminobenzaldehyde, if available in your facility.

  • Final Disposal: Once the deactivation is complete and verified, the resulting solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office. Do not pour down the drain unless permitted by local regulations for neutralized solutions of this type.[11]

Final Disposal Procedures

All waste containing 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, whether chemically treated or not, must be disposed of as hazardous waste.

  • Packaging: Ensure all waste containers are sturdy, compatible with the chemical, and have tight-fitting lids.[9]

  • Labeling: All containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-[(2-Methoxyphenoxy)methyl]benzohydrazide".[9] Also, list any other components of the waste mixture.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[4][8][9]

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[9] They will ensure it is transported to an approved waste disposal facility for final treatment, likely via incineration.[10]

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of 4-[(2-Methoxyphenoxy)methyl]benzohydrazide, protecting themselves, their colleagues, and the environment.

References

  • Haz-Map. (n.d.). Benzhydrazide. Retrieved from [Link]

  • S D Fine-Chem Limited. (2018, April 3). Benzoic Hydrazide Safety Data Sheet. Retrieved from [Link]

  • Armour, M. A. (2011). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.
  • The Brückner Research Group. (n.d.). Standard Operating Procedure for Hydrazines. University of Connecticut.
  • ChemBK. (n.d.). Benzhydrazide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines.
  • Bio-Techne. (2013, September 9). Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). (E)-4-Hydroxy-N′-(2-methoxybenzylidene)benzohydrazide. Retrieved from [Link]

  • Taha, M., et al. (2016).
  • Angene Chemical. (2024, December 3). 4-((2-Methylthiazol-4-yl)methoxy)benzaldehyde Safety Data Sheet. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.